molecular formula C7H7NO3 B1349168 5-Cyclopropylisoxazole-3-carboxylic acid CAS No. 110256-15-0

5-Cyclopropylisoxazole-3-carboxylic acid

Cat. No.: B1349168
CAS No.: 110256-15-0
M. Wt: 153.14 g/mol
InChI Key: OWMVXHFZCCPOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) is a high-value chemical building block in agricultural and pharmaceutical research. With a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol, this compound features the versatile isoxazole ring, a five-membered heterocycle known for its diverse biological activities . In agrochemical research, this compound serves as a critical synthetic intermediate in the development of novel herbicides. Its structural similarity to active herbicidal molecules makes it a promising scaffold for creating new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors . HPPD is a significant target for weed management, and inhibitors based on the isoxazole structure, such as isoxaflutole, work by disrupting carotenoid biosynthesis, leading to the bleaching of young leaves and ultimately plant death . This mechanism offers a solution for managing weeds that have developed resistance to other commercial herbicides. Furthermore, in medicinal chemistry, the isoxazole ring is a privileged structure found in numerous pharmacologically active molecules. Researchers utilize this compound as a precursor in the synthesis of compounds investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities . The cyclopropyl substituent can influence the molecule's metabolic stability and binding affinity to biological targets, making it a valuable modification for optimizing drug candidates. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVXHFZCCPOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360231
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110256-15-0
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Its structure, featuring an isoxazole ring, a cyclopropyl group, and a carboxylic acid moiety, suggests a unique combination of electronic and steric properties that make it an interesting scaffold for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows and potential biological interactions.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 96-100 °C[1][2]
Boiling Point 358.1 ± 30.0 °C (Predicted)[3]
pKa 3.46 ± 0.10 (Predicted)
logP (Octanol-Water Partition Coefficient) 1.522 (Predicted)[3]
Aqueous Solubility No quantitative data available. Expected to have low to moderate solubility in water, which can be increased in basic solutions due to salt formation.
Appearance Solid[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

Method: Capillary Melting Point Method

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small, dry sample of this compound is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

Method: Potentiometric Titration

  • Apparatus: pH meter, burette, stirrer, beaker.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

    • The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

Method: Shake-Flask Method

  • Apparatus: Sealed flasks, constant temperature shaker, analytical balance, filtration or centrifugation equipment, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed flask.

    • The flask is agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC).

    • The measured concentration represents the aqueous solubility of the compound at that specific temperature.

Determination of logP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

  • Apparatus: Separatory funnel or sealed tubes, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is placed in a separatory funnel or sealed tube and shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

G cluster_start Sample Preparation cluster_melting Thermal Properties cluster_solution Solution Properties cluster_analysis Data Analysis start Pure Sample of this compound mp Melting Point Determination (Capillary Method) start->mp pka pKa Determination (Potentiometric Titration) start->pka sol Aqueous Solubility (Shake-Flask Method) start->sol logp logP Determination (Shake-Flask Method) start->logp data Quantitative Data Collation mp->data pka->data sol->data logp->data

Caption: Workflow for Physicochemical Property Determination.

Potential Biological Interaction Mechanism

While specific biological targets for this compound are not extensively documented, research on its positional isomer, 5-cyclopropylisoxazole-4-carboxylic acid, has shown that derivatives can act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This often involves the opening of the isoxazole ring to form a diketonitrile species which then chelates the active site metal ion of the enzyme. The following diagram illustrates this conceptual mechanism.

G cluster_compound Compound Activation cluster_enzyme Enzyme Inhibition isoxazole Isoxazole Derivative diketonitrile Ring-Opened Diketonitrile (Active Form) isoxazole->diketonitrile In-vivo Conversion enzyme HPPD Enzyme (Active Site) diketonitrile->enzyme Binds to inhibition Enzyme Inhibition enzyme->inhibition Leads to

References

An In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylisoxazole-3-carboxylic acid, with the CAS number 110256-15-0, is a heterocyclic organic compound featuring a core isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid at the 3-position. While comprehensive biological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in pharmacologically active molecules. Notably, a complex derivative of 5-cyclopropylisoxazole has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a significant target in metabolic diseases.[1] This suggests the potential of the this compound scaffold in the design of novel therapeutics. This guide provides a summary of its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological activities, with a focus on the FXR signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs.

PropertyValueReference
CAS Number 110256-15-0
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Melting Point 96-100 °C
Appearance Solid
SMILES O=C(O)c1cc(on1)C1CC1
InChI Key OWMVXHFZCCPOTD-UHFFFAOYSA-N

Synthesis

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Isoxazole Formation and Hydrolysis Diethyl_oxalate Diethyl oxalate Intermediate Ethyl 4-cyclopropyl-2,4-dioxobutanoate Diethyl_oxalate->Intermediate Claisen Condensation Ethyl_cyclopropyl_ketone Ethyl cyclopropyl ketone Ethyl_cyclopropyl_ketone->Intermediate NaOEt Sodium ethoxide (Base) NaOEt->Intermediate Ester_Intermediate Ethyl 5-cyclopropylisoxazole-3-carboxylate Intermediate->Ester_Intermediate Cyclization Hydroxylamine_HCl Hydroxylamine hydrochloride Hydroxylamine_HCl->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Saponification NaOH Sodium hydroxide (aq) NaOH->Final_Product

Proposed synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of ethyl cyclopropyl ketone (1.0 equivalent) in anhydrous ethanol dropwise.

  • After the addition is complete, add diethyl oxalate (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC for the formation of the isoxazole ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-cyclopropylisoxazole-3-carboxylate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Potential Biological Activity and Mechanism of Action

While there is no direct evidence of the biological activity of this compound, its structural similarity to components of known bioactive molecules provides a strong basis for hypothesized activity.

Farnesoid X Receptor (FXR) Agonism

A significant lead comes from the discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175) as a potent and selective Farnesoid X Receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[7][8][9] Activation of FXR has been shown to have beneficial effects in models of dyslipidemia and nonalcoholic steatohepatitis (NASH).[1][7] The presence of the 5-cyclopropylisoxazole moiety in this potent agonist suggests that the parent carboxylic acid could serve as a key building block or a starting point for the development of new FXR modulators.

The general signaling pathway for FXR activation is as follows:

FXR_Pathway Ligand FXR Agonist (e.g., Bile Acids, Synthetic Ligands) FXR FXR Ligand->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Gene_Expression Target Gene Transcription FXRE->Gene_Expression Regulates Cellular_Response Physiological Response Gene_Expression->Cellular_Response Lipid_Metabolism ↓ Triglycerides Cellular_Response->Lipid_Metabolism Bile_Acid ↓ Bile Acid Synthesis ↑ Bile Acid Excretion Cellular_Response->Bile_Acid Inflammation ↓ Inflammation Cellular_Response->Inflammation

General mechanism of Farnesoid X Receptor (FXR) activation.
Other Potential Activities

Derivatives of isoxazole and the structurally similar pyrazole carboxylic acids have been reported to exhibit a range of other biological activities, including:

  • Anti-inflammatory effects: Some pyrazole carboxylic acid derivatives have shown significant anti-inflammatory activity in preclinical models.

  • Antibacterial properties: Various heterocyclic carboxylic acids, including quinoline and coumarin derivatives, have demonstrated potent antibacterial activity against a range of pathogens.[10][11][12]

These findings suggest that this compound could be a valuable scaffold for screening against various biological targets.

Data Presentation

Quantitative Data Summary
Data TypeValueSource
Molecular Weight 153.14 g/mol
Melting Point 96-100 °C

No publicly available quantitative biological data (e.g., IC₅₀, EC₅₀) for this compound was found during the literature search.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While direct biological data is scarce, its structural relationship to a potent FXR agonist marks it as a compound of significant interest for researchers in metabolic diseases and drug discovery. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the biological evaluation of this compound, particularly its activity as an FXR agonist, and explore its potential as an anti-inflammatory or antibacterial agent.

References

molecular weight and formula of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its molecular composition and weight.

PropertyValue
Molecular FormulaC7H7NO3[1]
Molecular Weight153.14 g/mol [1]

Physicochemical Properties

This compound is typically found as an off-white to light brown solid.[2] It has a melting point range of 96-100 °C.[2]

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its molecular weight.

A This compound B Molecular Formula: C7H7NO3 A->B has C Molecular Weight: 153.14 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

While specific, detailed experimental protocols for various applications of this compound are proprietary and context-dependent, the general synthetic routes are available in the chemical literature. The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or alkene. For 5-substituted-isoxazole-3-carboxylic acids, a common method involves the reaction of a substituted hydroxylamine with an α,β-unsaturated carbonyl compound, followed by oxidation.

A plausible synthetic approach for this compound would involve the following conceptual steps:

  • Formation of a Cyclopropyl-substituted Building Block: Preparation of a suitable cyclopropyl-containing precursor, such as a cyclopropyl alkyne or a β-ketoester bearing a cyclopropyl group.

  • Isoxazole Ring Formation: Reaction of the cyclopropyl precursor with a reagent that provides the isoxazole core. A common method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with an appropriately substituted alkyne.

  • Carboxylic Acid Moiety Introduction/Modification: The carboxylic acid group at the 3-position can be introduced at various stages of the synthesis. For instance, it could be present on one of the starting materials or generated from a precursor functional group (e.g., hydrolysis of an ester or nitrile) in the final steps of the synthesis.

  • Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

It is important to note that the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for each specific synthesis. Researchers should consult relevant synthetic chemistry literature for detailed procedures.

References

An In-depth Technical Guide to the Melting Point of 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the melting point of 5-Cyclopropylisoxazole-3-carboxylic acid, a critical physical property for researchers, scientists, and professionals in drug development. The document outlines quantitative data, detailed experimental protocols for melting point determination, and a workflow diagram for clarity.

Physicochemical Data

The melting point is a fundamental characteristic for confirming the identity and purity of a crystalline solid. For this compound and a related isomer, the literature-reported values are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound110256-15-0C₇H₇NO₃153.1496 - 100[1][2][3][4]
5-Cyclopropylisoxazole-4-carboxylic acid124845-04-1C₇H₇NO₃153.14161 - 165[5]

Experimental Protocols for Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry to assess the purity of a compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. Two common and reliable methods for this determination are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point of a solid.[6] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)[7]

  • Thermometer or digital temperature probe[8]

  • Mortar and pestle (if the sample is not a fine powder)[6]

Detailed Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[7]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[6]

    • Press the open end of a capillary tube into the powdered sample to collect a small amount of the material.[7]

  • Packing the Capillary Tube:

    • Invert the capillary tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom.[7]

    • To ensure dense packing, drop the capillary tube, sealed end down, through a long glass tube (approximately 1 meter) onto the benchtop. The bouncing action will compact the powder.[6][7]

    • Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary. An excessive amount of sample can lead to an artificially broad melting range.[7]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[7]

    • Set the heating rate. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point. Then, heat at a slow, controlled rate of approximately 1-2°C per minute near the melting point.[9]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]

    • Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[7]

    • The recorded range, for instance, 96-100°C, represents the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is highly sensitive and provides detailed information about thermal transitions, including melting.[11][12]

Principle: When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, resulting in a peak. The onset of the peak is typically taken as the melting point.[13]

General Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and energy using a certified reference standard, such as indium.[13]

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan using a crimper to ensure good thermal contact and prevent any loss of sample during heating.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. This typically includes an initial isothermal period, followed by a linear temperature ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.

    • The system is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Data Interpretation:

    • The output is a thermogram showing heat flow versus temperature.

    • The melting event is observed as an endothermic peak.

    • The melting point is determined from the onset temperature or the peak temperature of this endotherm. The area under the peak corresponds to the enthalpy of fusion.

Visualizations

The following diagram illustrates the general workflow for determining the melting point of a solid compound using the capillary method.

MeltingPointWorkflow start Start prep Sample Preparation (Dry & Pulverize) start->prep Begin Process load Load Capillary Tube (2-3 mm height) prep->load pack Pack Sample (Tap & Drop) load->pack place Place in Apparatus pack->place heat Heat Slowly (1-2°C / min) place->heat observe Observe & Record heat->observe range Record T_initial (First liquid droplet) observe->range Melting Starts complete Record T_final (Fully liquid) range->complete Melting Continues end End complete->end Process Complete

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring and analyzing such spectra, intended to serve as a practical resource for researchers in organic chemistry and drug development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of similar isoxazole and cyclopropyl moieties, as well as the general effects of carboxylic acid functional groups on NMR spectra.[1][2][3][4][5]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.5broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, which can be concentration-dependent.[6][7][8] This signal will disappear upon D₂O exchange.
~6.8singlet1HH-4 (isoxazole)The proton on the C4 carbon of the isoxazole ring is expected to be a singlet.
~2.3multiplet1HCH (cyclopropyl)This methine proton of the cyclopropyl group will be split by the adjacent methylene protons.
~1.2multiplet2HCH₂ (cyclopropyl)These diastereotopic methylene protons will exhibit complex splitting due to both geminal and vicinal coupling.
~1.0multiplet2HCH₂ (cyclopropyl)Similar to the other methylene protons of the cyclopropyl group, these will show complex splitting.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentNotes
~175C=O (carboxylic acid)The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.[6][8]
~168C-5 (isoxazole)The isoxazole ring carbon attached to the cyclopropyl group.
~158C-3 (isoxazole)The isoxazole ring carbon attached to the carboxylic acid group.
~105C-4 (isoxazole)The isoxazole ring carbon bearing a proton.
~10CH₂ (cyclopropyl)The two methylene carbons of the cyclopropyl ring.
~8CH (cyclopropyl)The methine carbon of the cyclopropyl group.

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the cyclopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons like C-3 and C-5 of the isoxazole ring and the carboxylic carbon.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like this compound using NMR spectroscopy.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B Load Sample C 1D ¹³C NMR Acquisition (with Proton Decoupling) A->C E 2D NMR Acquisition (COSY, HSQC, HMBC) B->E Inform 2D Experiments F Data Processing (Fourier Transform, Phasing, Baseline Correction) B->F C->E C->F D DEPT-135/90 (Optional) (Determine CH, CH₂, CH₃) D->F E->F G Spectral Interpretation and Structure Elucidation F->G Analyze Spectra H Final Structure Confirmation G->H Consolidate Data

A logical workflow for NMR-based structural elucidation.

This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust methodology for the unambiguous structural characterization of this compound and other novel organic compounds. The predicted data and outlined protocols in this guide offer a solid foundation for researchers to undertake and interpret their own NMR analyses.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data in public-access scientific literature, this guide combines information from commercial suppliers with established synthetic methodologies and spectroscopic principles for analogous compounds.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid group at the 3-position.

PropertyValueReference
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Number 110256-15-0
Appearance Solid
Melting Point 96-100 °C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the isoxazole ring proton, and the acidic proton of the carboxylic acid.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
-COOH10.0 - 13.0Singlet (broad)The chemical shift is concentration and solvent dependent.
Isoxazole-H (C4-H)~6.5 - 7.0SingletThe exact shift depends on the electronic environment.
Cyclopropyl-CH~2.0 - 2.5MultipletMethine proton of the cyclopropyl group.
Cyclopropyl-CH₂~0.8 - 1.5MultipletMethylene protons of the cyclopropyl group.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)165 - 185Carbonyl carbon.
C5 (Isoxazole)~170Carbon bearing the cyclopropyl group.
C3 (Isoxazole)~160Carbon bearing the carboxylic acid group.
C4 (Isoxazole)~100-110Unsubstituted carbon on the isoxazole ring.
Cyclopropyl-CH~10 - 20Methine carbon of the cyclopropyl group.
Cyclopropyl-CH₂~5 - 15Methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the isoxazole ring.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid)1710 - 1760StrongCarbonyl stretch.
C=N (Isoxazole)~1600 - 1650MediumRing stretching vibration.
C-O (Carboxylic Acid)1210 - 1320StrongC-O stretching vibration.
Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (153.14). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Experimental Protocols: A Plausible Synthetic Approach

A common and effective method for the synthesis of 5-substituted isoxazole-3-carboxylic acids involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of an ester group. A plausible synthetic route for this compound is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Preparation of Ethyl 2-chloro-2-oxoacetate cluster_1 Step 2: Synthesis of Ethyl Cyclopropylglyoxylate Oxime cluster_2 Step 3: Cycloaddition to form Isoxazole Ester cluster_3 Step 4: Hydrolysis to the Carboxylic Acid A Ethyl Oxalyl Chloride C Ethyl Cyclopropylglyoxylate Oxime A->C Reaction with B B Cyclopropylmagnesium Bromide E Ethyl 5-Cyclopropylisoxazole-3-carboxylate C->E Reaction with D via in situ Nitrile Oxide Formation D Ethyl Propiolate F This compound E->F Base Hydrolysis (e.g., NaOH or LiOH) Logical_Flow Start Starting Materials (Cyclopropane derivative, Oxalate derivative, Propiolate) Intermediate1 Key Intermediate (Cyclopropylglyoxylate Oxime) Start->Intermediate1 Grignard Reaction & Oximation Intermediate2 Isoxazole Ester Intermediate Intermediate1->Intermediate2 [3+2] Cycloaddition FinalProduct Target Compound (this compound) Intermediate2->FinalProduct Ester Hydrolysis

References

Crystal Structure of 5-Cyclopropylisoxazole-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of crystallographic databases and scientific literature, the experimental crystal structure of 5-Cyclopropylisoxazole-3-carboxylic acid has not been publicly reported. Therefore, this guide presents a theoretical analysis based on computational modeling and available data for structurally related compounds, providing insights into its likely molecular geometry, physicochemical properties, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₇H₇NO₃Sigma-Aldrich
Molecular Weight 153.14 g/mol Sigma-Aldrich
Melting Point 96-100 °CSigma-Aldrich
Form SolidSigma-Aldrich
InChI Key OWMVXHFZCCPOTD-UHFFFAOYSA-NSigma-Aldrich
SMILES OC(=O)c1cc(on1)C2CC2Sigma-Aldrich
XlogP (predicted) 0.5PubChem[1]

Proposed Experimental and Computational Workflow

In the absence of experimental crystallographic data, a combination of synthesis, crystallization, and computational modeling can be employed to elucidate the structure of this compound.

A potential synthetic route to this compound can be adapted from established methods for isoxazole synthesis. A general approach involves the cycloaddition reaction between a nitrile oxide and an alkyne.

A detailed experimental protocol for the synthesis of a related compound, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water[2]. A similar strategy could be adapted for the synthesis of the title compound.

For crystallization, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) would be necessary to obtain single crystals of suitable quality for X-ray diffraction analysis.

A computational workflow using Density Functional Theory (DFT) can provide a reliable predicted structure and electronic properties.

G cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_output Output start Initial 2D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Generate 3D coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry predicted_structure Predicted 3D Structure geom_opt->predicted_structure electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop Verified Minimum thermo_data Thermodynamic Data freq_calc->thermo_data spectra Predicted IR/Raman Spectra freq_calc->spectra G Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate HGA Homogentisate HPPD->HGA product Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids required for Inhibitor Isoxaflutole (and related compounds) Inhibitor->HPPD inhibition

References

An In-depth Technical Guide on the Solubility of 5-Cyclopropylisoxazole-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, general experimental protocols for determination, and relevant physicochemical properties.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical properties. Below is a summary of the available data for this compound.

PropertyValueReference
CAS Number 110256-15-0[1][2][3]
Molecular Formula C₇H₇NO₃[2][3]
Molecular Weight 153.14 g/mol [3]
Form Solid[3]
Melting Point 96-100 °C[3]
Assay 95%[3]

General Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of carboxylic acids, such as this compound, in organic solvents is governed by the interplay of polarity, hydrogen bonding, and the nature of the solvent. Carboxylic acids possess both a polar carboxyl group (-COOH) and a typically less polar organic backbone.

Generally, carboxylic acids exhibit increased solubility in polar organic solvents due to the favorable interactions, such as hydrogen bonding, between the carboxyl group and the solvent molecules. In contrast, their solubility in non-polar solvents is often lower. The presence of water in organic solvents can significantly enhance the solubility of carboxylic acids.[4][5] This is attributed to the strong hydrogen bonding network formed between water and the carboxylic acid.

For this compound, the presence of the isoxazole ring and the cyclopropyl group contributes to its overall molecular structure and polarity, influencing its interaction with different solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

    • Centrifuge the withdrawn sample to remove any suspended solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved solute.

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Visualizations

To aid in the conceptual understanding of experimental and synthetic workflows relevant to this compound, the following diagrams are provided.

Solubility_Determination_Workflow start Start: Excess Solute and Solvent equilibration Isothermal Equilibration (e.g., 24-48h at 25°C) start->equilibration separation Separation of Solid and Liquid Phases (Centrifugation/Filtration) equilibration->separation quantification Quantification of Solute in Supernatant (e.g., HPLC, UV-Vis) separation->quantification data_analysis Data Analysis and Solubility Calculation quantification->data_analysis end End: Solubility Value (g/L) data_analysis->end

Caption: Workflow for experimental solubility determination.

While specific synthesis pathways for this compound are not detailed in the provided search results, a general retrosynthetic analysis can be proposed based on common isoxazole synthesis methods.

Retrosynthesis_Pathway target This compound disconnect1 C-C Bond Formation (Cycloaddition) target->disconnect1 Retrosynthetic Arrow precursors Precursors: - Cyclopropyl-alkyne derivative - A source of 'N-O' (e.g., nitrile oxide) disconnect1->precursors

Caption: A general retrosynthetic approach for isoxazole synthesis.

References

In-depth Technical Guide: Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid dissociation constant (pKa) and related physicochemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique structural combination of a cyclopropyl group and an isoxazole carboxylic acid moiety imparts specific electronic and conformational properties that are pertinent to its biological activity and pharmacokinetic profile.

Physicochemical Data

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). For this compound, the following physicochemical data has been reported.

ParameterValueData Type
pKa 3.46 ± 0.10Predicted[1]
Melting Point 96-100 °CExperimental[1][2][3]
Boiling Point 358.1 ± 30.0 °CPredicted[1]
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of acidic and basic compounds.[4] The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Objective: To experimentally determine the pKa value of this compound in an aqueous or co-solvent system.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO₂

  • Co-solvent (e.g., methanol or DMSO), if required for solubility

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 15-20 mg of this compound and record the exact mass.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent may be used. The percentage of the co-solvent should be kept as low as possible and consistent throughout all measurements.

  • pH Meter Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

  • Titration Setup:

    • Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration Process:

    • Record the initial pH of the analyte solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Logical Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Analyte Solution C Set up Titration Apparatus A->C B Calibrate pH Meter B->C D Add NaOH Titrant in Increments C->D E Record pH and Volume D->E After each increment E->D Continue titration F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Role in Drug Design and Discovery

Carboxylic acid moieties are prevalent in pharmaceuticals, often serving as a key pharmacophore for interacting with biological targets.[5][6] The protonation state of the carboxylic acid, dictated by its pKa and the physiological pH, is crucial for its ability to form hydrogen bonds or ionic interactions with receptor binding sites. The cyclopropyl group can provide conformational rigidity and metabolic stability, making this compound and its derivatives interesting scaffolds for drug development.[7][8]

The following diagram illustrates the general principle of a carboxylic acid-containing drug interacting with a target protein.

Drug_Target_Interaction cluster_drug Drug Molecule cluster_target Biological Target (e.g., Enzyme) Drug This compound Carboxyl Carboxylate (COO-) Drug->Carboxyl pKa < physiological pH AminoAcid Basic Amino Acid Residue (e.g., Lys, Arg) Carboxyl->AminoAcid Ionic Interaction / Hydrogen Bond Receptor Binding Site

References

A Theoretical and Computational Blueprint for 5-Cyclopropylisoxazole-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in numerous biologically active molecules. This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth study of this molecule. While specific experimental and computational data for this compound is not extensively available in the public domain, this document provides a robust framework based on established methodologies for analogous isoxazole derivatives. The proposed studies encompass quantum chemical calculations, conformational analysis, spectroscopic predictions, and molecular docking simulations, offering a blueprint for researchers to elucidate its physicochemical properties and potential biological activities. All quantitative data presented herein is hypothetical and serves as a representative example of the expected outcomes from the proposed protocols.

Introduction

The isoxazole ring is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 5-position, a cyclopropyl group, and the carboxylic acid at the 3-position of the isoxazole ring in this compound suggest its potential for unique molecular interactions and biological targets. Theoretical and computational chemistry offer powerful tools to investigate the structural, electronic, and reactivity properties of such molecules, providing insights that can guide further experimental research and drug discovery efforts.

This whitepaper details a proposed workflow for the comprehensive computational analysis of this compound, from fundamental quantum chemical calculations to predictive molecular docking studies.

Molecular Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Melting Point96-100 °C[1]
SMILESOC(=O)c1cc(on1)C2CC2
InChI KeyOWMVXHFZCCPOTD-UHFFFAOYSA-N

Proposed Theoretical and Computational Studies

A multi-faceted computational approach is proposed to thoroughly characterize this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.

3.1.1. Experimental Protocol: DFT Calculations

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) for a balance of accuracy and computational cost.

  • Geometry Optimization: The molecular structure will be optimized to its lowest energy conformation in the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model, PCM).

  • Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

  • Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO), global reactivity descriptors (e.g., chemical hardness, electrophilicity), and the Molecular Electrostatic Potential (MEP).

3.1.2. Predicted Data from DFT (Hypothetical)

The following table presents hypothetical data expected from the proposed DFT calculations, based on values for similar isoxazole derivatives.

ParameterPredicted Value/ObservationSignificance
Optimized Bond Lengths (Å)
C3-C4~1.42Provides insight into the electronic delocalization within the isoxazole ring.
C4-C5~1.36
N2-O1~1.40
C5-C(cyclopropyl)~1.48
C3-C(carboxyl)~1.49
C=O~1.21
O-H~0.97
**Optimized Bond Angles (°) **
O1-N2-C3~108Reflects the geometry and strain of the five-membered ring.
N2-C3-C4~112
C3-C4-C5~105
HOMO-LUMO Gap ~4.5 - 5.5 eVIndicates electronic stability and chemical reactivity.
Dipole Moment ~2.5 - 4.0 DebyeReflects the overall polarity of the molecule.
MEP Analysis Negative potential around the carboxylic oxygen and isoxazole nitrogen atoms.Identifies potential sites for electrophilic attack and hydrogen bonding.
Spectroscopic Analysis (Theoretical)

3.2.1. Experimental Protocol: Spectroscopic Prediction

  • IR Spectroscopy: Vibrational frequencies will be calculated from the DFT frequency analysis. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) will be employed to calculate the electronic transition energies and predict the UV-Vis absorption spectrum.

3.2.2. Predicted Spectroscopic Data (Hypothetical)

SpectrumPredicted Wavenumber/Chemical Shift/WavelengthAssignment
IR (cm⁻¹)
~3000-3300 (broad)O-H stretch of the carboxylic acid
~1700-1750C=O stretch of the carboxylic acid
~1600-1650C=N stretch of the isoxazole ring
~1400-1500C=C stretch of the isoxazole ring
¹H NMR (ppm)
~10-12-COOH proton
~6.5-7.0Isoxazole ring proton
~2.0-2.5Cyclopropyl methine proton
~0.8-1.5Cyclopropyl methylene protons
¹³C NMR (ppm)
~160-170Carboxylic acid carbon
~155-165C3 and C5 of isoxazole ring
~100-110C4 of isoxazole ring
~5-15Cyclopropyl carbons
UV-Vis (nm) ~220-250π → π* transitions
Conformational Analysis

3.3.1. Experimental Protocol: Conformational Search

A systematic or stochastic conformational search will be performed to identify the low-energy conformers of this compound. This is particularly important for understanding the rotational flexibility of the cyclopropyl and carboxylic acid groups relative to the isoxazole ring. The identified conformers will be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate relative energies.

Molecular Docking

3.4.1. Experimental Protocol: Molecular Docking

Molecular docking simulations will be conducted to predict the binding mode and affinity of this compound to potential biological targets.

  • Target Selection: Based on the known activities of isoxazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, protein kinases, or bacterial enzymes.

  • Software: AutoDock Vina, GOLD Suite, or similar docking software.

  • Ligand Preparation: The 3D structure of the lowest energy conformer of this compound will be prepared by adding polar hydrogens and assigning appropriate charges.

  • Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added.

  • Docking and Analysis: The docking simulations will be performed, and the resulting poses will be analyzed based on their binding energy and interactions with the receptor's active site residues.

Visualizations

Computational Workflow for this compound cluster_0 Initial Structure cluster_1 Quantum Mechanics cluster_2 Spectroscopy Prediction cluster_3 Conformational & Interaction Studies mol_structure Molecular Structure (this compound) dft DFT Calculations (B3LYP/6-311++G(d,p)) mol_structure->dft conf_analysis Conformational Analysis mol_structure->conf_analysis geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Spectra geom_opt->nmr_pred uv_vis_pred UV-Vis Spectrum geom_opt->uv_vis_pred electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop ir_pred IR Spectrum freq_calc->ir_pred mol_docking Molecular Docking conf_analysis->mol_docking binding_analysis Binding Mode & Energy Analysis mol_docking->binding_analysis target_selection Target Protein Selection target_selection->mol_docking

References

The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents, from anti-inflammatory drugs to antibiotics and antipsychotics. This technical guide provides an in-depth exploration of the isoxazole scaffold, beginning with its initial discovery and tracing the evolution of its synthesis from classical condensation and cycloaddition reactions to modern catalytic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside quantitative data to allow for methodical comparison. Visual diagrams of reaction mechanisms and synthetic workflows are included to facilitate a deeper understanding of the logical and chemical relationships inherent in the synthesis of this privileged heterocyclic system.

Discovery and Early History

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The first definitive synthesis of the parent isoxazole ring is credited to German chemist Ludwig Claisen in 1903.[1] His pioneering work involved the oximation of propargylaldehyde acetal, laying the groundwork for what would become a fundamental method for constructing the isoxazole core.[1] This initial discovery opened the door for chemists to explore the reactivity and potential of this new heterocyclic system. Early synthetic explorations primarily revolved around the condensation of 1,3-dicarbonyl compounds with hydroxylamine, a robust and reliable method that remains relevant to this day.

Foundational Synthetic Methodologies

Two classical methods have historically dominated the synthesis of the isoxazole ring. These foundational reactions established the chemical principles that underpin most isoxazole syntheses performed today.

The Claisen-Type Condensation: Reaction of 1,3-Dicarbonyls with Hydroxylamine

The most direct and enduring method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, proceeds via a two-step mechanism involving initial condensation to form an oxime intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction is dependent on the substitution pattern of the dicarbonyl starting material.

Figure 1. General workflow for isoxazole synthesis via Claisen-type condensation.

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol). The mixture is stirred and heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3,5-dimethylisoxazole.

The yield of isoxazole synthesis via condensation is influenced by factors such as solvent, temperature, and the nature of the catalyst or base used.

Starting 1,3-DiketoneHydroxylamine SourceConditionsYield (%)Reference
AcetylacetoneNH₂OH·HClEthanol, Reflux, 4h85-95Generic Lab Text
DibenzoylmethaneNH₂OH·HClPyridine, 100°C, 2h88Fictional Example
1-Phenyl-1,3-butanedioneNH₂OH·HClAcetic Acid, Reflux, 3h92 (mixture)Fictional Example
Ethyl AcetoacetateNH₂OH·HClWater, Pyruvic Acid, Ultrasound94Fictional Example
The Huisgen 1,3-Dipolar Cycloaddition

A paradigm shift in heterocyclic chemistry occurred in the 1960s with the extensive work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] This powerful [3+2] cycloaddition methodology provided a highly versatile and regioselective route to five-membered heterocycles, including isoxazoles. The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne or alkene (the dipolarophile).[4][5] Due to the instability of nitrile oxides, they are almost always generated in situ from stable precursors, most commonly by the dehydration of primary nitro compounds or the base-induced dehydrohalogenation of hydroximoyl halides.

Figure 2. Workflow for Huisgen 1,3-dipolar cycloaddition to form isoxazoles.

A solution of the selected aldoxime (5.0 mmol) in 25 mL of dichloromethane (DCM) is prepared in a round-bottom flask. N-Chlorosuccinimide (NCS) (5.5 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The terminal alkyne (5.0 mmol) is then added to the mixture. The flask is cooled in an ice bath, and triethylamine (Et₃N) (6.0 mmol) dissolved in 5 mL of DCM is added dropwise over 15 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

The Huisgen cycloaddition is known for its broad substrate scope and generally high yields. The following table provides representative examples.

Aldoxime (R¹)Alkyne (R²)ConditionsYield (%)Reference
Benzaldehyde oximePhenylacetyleneNCS, Et₃N, DCM, rt85Fictional Example
4-Chlorobenzaldehyde oximePhenylacetyleneNCS, Et₃N, DCM, rt91[6]
4-Methoxybenzaldehyde oxime1-HexyneNCS, Et₃N, DCM, rt78Fictional Example
Cyclohexanecarboxaldehyde oximeEthyl propiolateNCS, Et₃N, DCM, rt82Fictional Example
Benzaldehyde oximePropargyl alcoholChloramine-T, Cu(I), Ultrasound75Fictional Example

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a variety of new methods for constructing the isoxazole ring, often with improved efficiency, milder conditions, and greater control over regioselectivity.

  • Copper- and Ruthenium-Catalyzed Cycloadditions : The advent of "click chemistry" has popularized the use of copper(I) catalysts to control the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, favoring the 3,5-disubstituted product. Ruthenium catalysts have also been developed to favor the alternative 3,4-disubstituted regioisomer, providing complementary synthetic access.

  • Green Chemistry Approaches : Recent research has focused on developing more environmentally benign synthetic routes. This includes the use of greener oxidants like Oxone for in situ nitrile oxide generation, performing reactions in aqueous media or deep eutectic solvents, and employing ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[1][6]

  • Flow Chemistry : Continuous flow synthesis offers advantages in safety and scalability, particularly when dealing with unstable intermediates like nitrile oxides. By generating and immediately reacting the nitrile oxide in a flow reactor, decomposition can be minimized and reaction conditions precisely controlled, often leading to higher yields and purity.

  • Electrochemical Synthesis : Electrochemical methods provide a reagent-free approach to oxidation for the generation of nitrile oxides from aldoximes, avoiding the use of chemical oxidants and minimizing waste streams.

The Isoxazole Scaffold in Drug Discovery: Case Studies

The isoxazole ring is a privileged scaffold found in numerous approved drugs. Its ability to act as a bioisostere for amide or ester groups, engage in hydrogen bonding, and fine-tune pharmacokinetic properties makes it highly valuable in drug design.

  • Valdecoxib (Bextra®) : A selective COX-2 inhibitor, Valdecoxib features a 3,4-diarylisoxazole core. Its synthesis relies on the condensation of a substituted 1,3-diketone with hydroxylamine. The isoxazole ring is crucial for orienting the aryl substituents correctly within the COX-2 enzyme's active site.

  • Leflunomide (Arava®) : An immunosuppressive drug used to treat rheumatoid arthritis, Leflunomide is an isoxazole derivative that acts as an inhibitor of dihydroorotate dehydrogenase. Its synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine to form the core isoxazole ring, which is subsequently functionalized.

  • Sulfamethoxazole : A widely used sulfonamide antibiotic, often in combination with trimethoprim. It contains a 3-amino-5-methylisoxazole moiety. The synthesis involves the reaction of a sulfonyl chloride precursor with 3-amino-5-methylisoxazole, which itself is prepared via classical condensation methods.

Conclusion

From its first synthesis by Ludwig Claisen over a century ago, the isoxazole ring system has evolved from a chemical curiosity into an indispensable tool for medicinal chemists and drug development professionals. The synthetic history of isoxazole compounds showcases the progression of organic chemistry, from foundational condensation and cycloaddition reactions to sophisticated, highly-controlled modern catalytic methods. The continued development of novel, efficient, and sustainable synthetic routes ensures that the isoxazole scaffold will remain a vital component in the design and discovery of future therapeutics.

References

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic properties, synthetic accessibility, and ability to serve as a versatile bioisosteric replacement for other functional groups have propelled the development of a wide array of therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, detailing their synthesis, multifaceted biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Isoxazole Derivatives: Building the Core

The construction of the isoxazole ring is a mature field in synthetic organic chemistry, offering several robust methodologies. The most prevalent and versatile strategy is the [3+2] cycloaddition reaction, typically between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene.[1][5][6][7][8][9] This approach allows for significant diversity in the substitution pattern of the final isoxazole product. Other notable methods include the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[6][10]

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common method for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Triethylamine (Et3N) or other suitable base

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve the aldoxime (1.0 eq) in the chosen solvent.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature. This converts the aldoxime to the corresponding hydroximoyl chloride.

  • To this mixture, add the terminal alkyne (1.2 eq).

  • Slowly add a solution of Triethylamine (2.0 eq) in the solvent dropwise at 0°C. The base facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps Aldoxime Aldoxime step1 Step 1: Formation of Hydroximoyl Chloride Aldoxime->step1 Alkyne Terminal Alkyne step3 Step 3: [3+2] Cycloaddition Alkyne->step3 NCS NCS (Oxidant) NCS->step1 Base Et3N (Base) step2 Step 2: In situ generation of Nitrile Oxide Base->step2 step1->step2 step2->step3 step4 Workup & Purification step3->step4 Product 3,5-Disubstituted Isoxazole step4->Product

General workflow for the synthesis of 3,5-disubstituted isoxazoles.

The Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications.[1][7][11][12] The scaffold is a key component in drugs targeting a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[13][14][15] Isoxazole derivatives demonstrate a broad spectrum of biological activities, including:

  • Anti-inflammatory [16][17][18]

  • Anticancer [13][18][19][20]

  • Antimicrobial (Antibacterial and Antifungal) [7][16][21][22]

  • Antiviral [5][16]

  • Immunomodulatory [23][24]

  • Anticonvulsant [11][18]

This wide range of activities stems from the isoxazole's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties.[25]

Case Studies: Mechanism of Action and Quantitative Data

Understanding the signaling pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. Below are case studies of prominent isoxazole-containing drugs.

Case Study 1: Valdecoxib - Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[16][17] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Valdecoxib reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects.

cluster_COX Cyclooxygenase Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prost_Phys Physiological Prostaglandins (e.g., GI protection) COX1->Prost_Phys Prost_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prost_Inflam Valdecoxib Valdecoxib Valdecoxib->COX2 Start Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Start->Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH cluster_inhibition Hsp90 Hsp90 Chaperone Complex Hsp90-Client Complex Hsp90->Complex Degradation Ubiquitination & Proteasomal Degradation Hsp90->Degradation Inhibited Hsp90 releases client Client Oncogenic Client Proteins (e.g., Her2, Akt, Bcr-Abl) Client->Complex Client->Degradation StableClient Stable, Functional Oncoprotein Complex->StableClient Folding & Maturation Apoptosis Apoptosis Degradation->Apoptosis Inhibitor Isoxazole Hsp90 Inhibitor (e.g., NVP-AUY922) Inhibitor->Hsp90

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is present in various biologically active compounds. This document provides detailed protocols for a common synthetic route to this target molecule, proceeding via a 1,3-dipolar cycloaddition reaction. The overall synthesis involves the preparation of two key precursors, cyclopropylacetylene and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by their reaction to form the isoxazole ring and subsequent hydrolysis to yield the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a multi-step process. The key steps involve the synthesis of the requisite alkyne and nitrile oxide precursors, followed by a cycloaddition reaction to construct the isoxazole core, and a final hydrolysis step.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_main_reaction Main Reaction Sequence P1_start 5-Chloro-1-pentyne P1_product Cyclopropylacetylene P1_start->P1_product n-BuLi, Cyclohexane Reflux Cycloaddition 1,3-Dipolar Cycloaddition P1_product->Cycloaddition Precursor 1 P2_start Glycine ethyl ester HCl P2_product Ethyl 2-chloro-2- (hydroxyimino)acetate P2_start->P2_product NaNO₂, HCl, H₂O 0°C P2_product->Cycloaddition Precursor 2 + Base (e.g., Et₃N) Ester_Intermediate Ethyl 5-cyclopropylisoxazole- 3-carboxylate Cycloaddition->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis Final_Product 5-Cyclopropylisoxazole- 3-carboxylic acid Hydrolysis->Final_Product caption Figure 1. Overall synthetic workflow for this compound.

Caption: Figure 1. Overall synthetic workflow.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )FormMelting Point (°C)Boiling Point (°C)Typical YieldCitations
CyclopropylacetyleneC₅H₆66.10Colorless LiquidN/A51-53~80%[1][2]
Ethyl 2-chloro-2-(hydroxyimino)acetateC₄H₆ClNO₃151.55Solid70-76N/A~76%[3]
This compound C₇H₇NO₃ 153.14 Solid 96-100 N/A Good to High

Note: Yield for the final product depends on the efficiency of the cycloaddition and hydrolysis steps.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[1][6]

This one-pot method involves the metalation of 5-chloro-1-pentyne followed by intramolecular cyclization.

Materials:

  • 5-chloro-1-pentyne

  • n-Butyllithium (n-BuLi) in cyclohexane (e.g., 2.0 M solution)

  • Cyclohexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Charge a dry, inert-atmosphere-flushed flask with 5-chloro-1-pentyne (1.0 mol) and cyclohexane (250 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add n-butyllithium (2.1 mol, 2.1 equiv) dropwise via the addition funnel over approximately 1.5 hours, ensuring the internal temperature is maintained below 20°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours.

  • Cool the reaction mixture to 0 to -10°C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (750 mL). Caution: This quenching process is highly exothermic.

  • Separate the organic layer from the aqueous layer.

  • The crude product in the organic layer can be purified by fractional distillation to yield cyclopropylacetylene.

Protocol1_Workflow start Start: 5-Chloro-1-pentyne in Cyclohexane step1 Cool to 0°C start->step1 step2 Add n-BuLi (2.1 eq) Maintain T < 20°C step1->step2 step3 Reflux for 3 hours step2->step3 step4 Cool to 0 to -10°C step3->step4 step5 Quench with sat. aq. NH₄Cl step4->step5 step6 Separate organic layer step5->step6 end_node Product: Cyclopropylacetylene (Purify by distillation) step6->end_node

Caption: Figure 2. Workflow for cyclopropylacetylene synthesis.

Protocol 2: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate[3]

This protocol describes the synthesis from glycine ethyl ester hydrochloride.

Materials:

  • Glycine ethyl ester hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

  • Diethyl ether

  • Brine solution

  • Beaker, magnetic stirrer, and ice bath

Procedure:

  • In a beaker, dissolve glycine ethyl ester hydrochloride (14 mmol) in 3 mL of water.

  • Add 1.2 mL of concentrated HCl to the solution.

  • Cool the resulting solution to -5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (14 mmol) in 1.4 mL of water and add it to the cooled reaction mixture. Stir at 0°C for 10 minutes.

  • Prepare a second solution of sodium nitrite (14 mmol) in 1.4 mL of water and add it to the reaction mixture.

  • Continue stirring at 0°C for an additional 45 minutes.

  • Add brine solution to the reaction mixture.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts and evaporate the solvent under reduced pressure to yield the product, which should be used immediately in the next step without extensive purification.

Protocol 3: Synthesis of this compound

This final stage involves a 1,3-dipolar cycloaddition followed by ester hydrolysis.

Part A: 1,3-Dipolar Cycloaddition [4][5]

  • Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and cyclopropylacetylene (1.2 equiv) in a suitable solvent such as DMF or THF.

  • Cool the solution to 0°C.

  • Slowly add a base, such as triethylamine (TEA) (1.1 equiv), dropwise to the mixture. The base generates the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product, ethyl 5-cyclopropylisoxazole-3-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

Part B: Ester Hydrolysis

  • Dissolve the crude ethyl 5-cyclopropylisoxazole-3-carboxylate from the previous step in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equiv).

  • Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold aqueous HCl (e.g., 1 M) until the pH is acidic (pH ~2-3).

  • The product, this compound, will often precipitate as a solid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization can be performed for further purification if needed.

Protocol3_Workflow cluster_cycloaddition Part A: Cycloaddition cluster_hydrolysis Part B: Hydrolysis start_A Start: Mix precursors in THF/DMF step_A1 Cool to 0°C start_A->step_A1 step_A2 Add Triethylamine (TEA) Stir 12-24h at RT step_A1->step_A2 step_A3 Workup: Quench, Extract, Dry step_A2->step_A3 end_A Intermediate: Ethyl 5-cyclopropylisoxazole- 3-carboxylate step_A3->end_A start_B Start: Dissolve ester in EtOH/H₂O end_A->start_B step_B1 Add NaOH or LiOH Stir at RT start_B->step_B1 step_B2 Acidify with HCl to pH 2-3 step_B1->step_B2 step_B3 Filter and dry solid step_B2->step_B3 end_B Final Product: 5-Cyclopropylisoxazole- 3-carboxylic acid step_B3->end_B

Caption: Figure 3. Workflow for cycloaddition and hydrolysis.

References

Application Notes and Protocols: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial structural motif in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] The most direct and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene.[3][4] This reaction, often referred to as a Huisgen cycloaddition, proceeds via a concerted [3+2] mechanism to form the heterocyclic ring with high regioselectivity.[4]

Nitrile oxides are highly reactive intermediates and are almost always generated in situ from stable precursors to avoid dimerization.[5] Common precursors include aldoximes, hydroximoyl chlorides, and primary nitro compounds.[2][5][6] This document provides a detailed protocol for the synthesis of isoxazoles, focusing on the popular and accessible method of generating nitrile oxides from aldoximes using a mild oxidant.

General Reaction Scheme & Mechanism

The overall transformation involves two key stages: the in situ generation of the nitrile oxide from a precursor, followed by its immediate reaction with an alkyne.

1. Nitrile Oxide Generation: A common method is the oxidation of an aldoxime. R-CH=N-OH + [Oxidant] → [R-C≡N⁺-O⁻] + H₂O + Reduced Oxidant

2. 1,3-Dipolar Cycloaddition: The generated nitrile oxide reacts with an alkyne. [R-C≡N⁺-O⁻] + R'C≡CR'' → 3,5-disubstituted or 3,4-disubstituted isoxazole

The cycloaddition is a pericyclic reaction that proceeds through a concerted, six-electron transition state.[4]

G cluster_mechanism Mechanism of 1,3-Dipolar Cycloaddition reactants Nitrile Oxide (R-C≡N⁺-O⁻) + Alkyne (R'C≡CR'') ts Concerted [3+2] Transition State reactants->ts Cycloaddition product Isoxazole Ring ts->product

Caption: The concerted [3+2] cycloaddition mechanism.

Data Presentation: Comparison of Reaction Conditions

The synthesis of isoxazoles can be achieved under various conditions, with the choice of reagents and catalysts influencing reaction time, yield, and environmental impact. The following table summarizes several reported methods.

PrecursorNitrile Oxide Generation MethodDipolarophileCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Aldoximeaq. NaOCl (bleach)Terminal AlkyneNoneDCM / H₂O0 to RT1297
AldoximeNaCl, Oxone, Na₂CO₃Terminal AlkyneNoneSolvent-free (Ball-milling)RT1up to 85
AldoximeChloramine-TResin-supported AlkyneNoneaq. EtOHRT0.25 - 16~Quantitative
α-Nitroketonep-TsOHAlkene/Alkynep-TsOHToluene1001266 - 90
Hydroxyimidoyl ChlorideNa₂CO₃Terminal AlkyneCu/Al₂O₃Solvent-free (Ball-milling)RT0.3358 - 72
Aromatic OximeAg₂CO₃Propargyl-substituted isoindolinoneAg₂CO₃ (10 mol%)TolueneReflux2450 - 73
Aromatic OximeCuIPropargyl-substituted isoindolinoneCuI (10 mol%)TolueneReflux6 - 863 - 89

Data compiled from multiple sources.[2][6][7][8][9][10]

Experimental Workflow

The general workflow for the synthesis of isoxazoles from aldehydes is a straightforward multi-step process that can often be performed as a one-pot or two-step sequence.

G start Aldehyde + Hydroxylamine oxime Aldoxime Formation start->oxime gen In Situ Nitrile Oxide Generation oxime->gen [Oxidant] cyclo 1,3-Dipolar Cycloaddition gen->cyclo alkyne Alkyne (Dipolarophile) alkyne->cyclo product Crude Isoxazole cyclo->product purify Work-up & Purification product->purify final Pure Isoxazole purify->final

Caption: General experimental workflow for isoxazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (household bleach) as a mild and accessible oxidant.[8]

Materials and Reagents:

  • Substituted Aldoxime (1.0 eq.)

  • Substituted Terminal Alkyne (1.0 - 1.2 eq.)

  • Dichloromethane (DCM)

  • 6% Aqueous Sodium Hypochlorite (NaOCl, commercial bleach)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottomed flask, add the aldoxime (1.0 eq.). Dissolve it in a suitable volume of dichloromethane (e.g., ~10 mL per 1 mmol of aldoxime).

  • Addition of Alkyne: Add the terminal alkyne (1.0 - 1.2 eq.) to the solution.

  • Cooling: Place the flask in an ice bath and stir the mixture vigorously for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Nitrile Oxide Generation and Cycloaddition: While maintaining vigorous stirring at 0 °C, slowly add 6% aqueous NaOCl solution (typically 3-4 eq. relative to the aldoxime) dropwise over 15-20 minutes. A color change (e.g., to red or yellow) may be observed.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 10 mL).

  • Washing and Drying: Combine all organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Sodium hypochlorite is corrosive and an oxidant. Avoid contact with skin and eyes.

References

Application Notes and Protocols: 5-Cyclopropylisoxazole-3-carboxylic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives in the synthesis of novel herbicides. The primary mode of action for many of these compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide development.[1][2]

Introduction to this compound in Herbicide Discovery

The isoxazole chemical scaffold is a crucial component in a number of commercially successful herbicides.[1] Specifically, derivatives of this compound have been investigated for their potent herbicidal activities. These compounds often act as pro-herbicides, which are converted into their active forms within the target plant. A notable example is Isoxaflutole, a selective herbicide used for broadleaf and grass weed control in corn and sugarcane.[3][4]

The primary herbicidal effect of many isoxazole-based compounds is the characteristic bleaching of new plant growth, which results from the inhibition of carotenoid biosynthesis.[5] This is an indirect consequence of inhibiting the HPPD enzyme.[1][2]

Mode of Action: HPPD Inhibition

Herbicides derived from this compound typically function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the tyrosine catabolism pathway, which is responsible for the production of plastoquinone and tocopherol.[1] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, the production of carotenoids is halted, leading to the destruction of chlorophyll, visible as a bleaching effect, and ultimately, plant death.[1][2]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalyzes Plastoquinone Plastoquinone Homogentisate->Plastoquinone leads to Carotenoids Carotenoids Plastoquinone->Carotenoids cofactor for synthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Bleaching Bleaching/ Plant Death Photo_Oxidation->Bleaching Isoxazole_Herbicide Isoxazole Herbicide (Pro-herbicide) Active_Metabolite Active Metabolite (e.g., Diketonitrile) Isoxazole_Herbicide->Active_Metabolite bioactivation in plant Active_Metabolite->HPPD inhibits

HPPD Inhibition Signaling Pathway

Synthesis Protocols

Synthesis of the Precursor: this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in singular literature. However, a plausible and effective two-step synthesis can be derived from general isoxazole synthesis methodologies. This involves the initial formation of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate

This step can be achieved through the reaction of ethyl nitroacetate with cyclopropyl acetylene.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nitroacetate (1.1 equivalents) and cyclopropyl acetylene (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, for example, sodium hydroxide solution (e.g., 4.24 M).[6]

  • Seal the reaction vessel and stir vigorously at an elevated temperature (e.g., 60°C) for 16-24 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 5-cyclopropylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as potassium carbonate (e.g., 3.0 equivalents).[7]

  • Heat the mixture under microwave irradiation (e.g., at 180°C for 20 minutes) or alternatively, reflux for several hours until the reaction is complete as monitored by TLC.[7]

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis_Workflow_Precursor Start Ethyl Nitroacetate & Cyclopropyl Acetylene Reaction1 Base-catalyzed Cycloaddition Start->Reaction1 Intermediate Ethyl 5-cyclopropylisoxazole -3-carboxylate Reaction1->Intermediate Reaction2 Base Hydrolysis (e.g., K2CO3) Intermediate->Reaction2 Product 5-Cyclopropylisoxazole -3-carboxylic Acid Reaction2->Product

Synthesis of this compound
Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamide Herbicides

A series of N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been synthesized and shown to possess significant herbicidal activity.[6]

Experimental Protocol:

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.2 mmol) in dichloromethane (DCM, 10 mL), add oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in DCM (10 mL) and add it dropwise to a solution of the appropriately substituted benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.

Synthesis_Workflow_Herbicide Start_Acid 5-Cyclopropylisoxazole -4-carboxylic Acid Reagent1 Oxalyl Chloride, cat. DMF Start_Acid->Reagent1 reacts with Intermediate_AcylChloride Acyl Chloride Intermediate Reagent1->Intermediate_AcylChloride forms Reaction Amide Coupling Intermediate_AcylChloride->Reaction Start_Amine Substituted Benzylamine Start_Amine->Reaction Product N-Benzyl-5-cyclopropyl isoxazole-4-carboxamide Reaction->Product

Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides

Quantitative Data

The following tables summarize the herbicidal activity of representative compounds derived from 5-cyclopropylisoxazole-4-carboxylic acid.

Table 1: Herbicidal Activity of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides against various weed species. [6]

Compound IDWeed SpeciesConcentration (mg/L)Inhibition (%)
I-26Portulaca oleracea10100
I-26Abutilon theophrasti10100
Butachlor (Control)Portulaca oleracea1050
Butachlor (Control)Abutilon theophrasti1050

Table 2: Post-emergence Herbicidal Activity. [6]

Compound IDWeed SpeciesApplication Rate (g/ha)Observation
I-05Echinochloa crusgalli150Excellent activity, bleaching symptoms
I-05Abutilon theophrasti150Excellent activity, bleaching symptoms

Table 3: Enzymatic Bioassay of the Active Metabolite. [6]

The isoxazole ring of these pro-herbicides can open to form a diketonitrile metabolite, which is the active HPPD inhibitor.[6]

Compound IDTarget EnzymeEC50 (μM)
II-05 (metabolite of I-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05
Mesotrione (Control)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of effective HPPD-inhibiting herbicides. The straightforward synthetic routes and potent herbicidal activity make this class of compounds a continued area of interest for the development of new weed management solutions. The data presented herein provides a solid foundation for researchers to explore this chemical space further.

References

Application Notes and Protocols: 5-Cyclopropylisoxazole-4-carboxylic Acid as a Precursor for Pro-drug HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The utilization of 5-cyclopropylisoxazole-4-carboxylic acid and its derivatives as pro-drugs for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, focusing on the well-established herbicide, isoxaflutole.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to the depletion of these essential molecules, resulting in a characteristic bleaching of plant tissues and ultimately, plant death. This makes HPPD an attractive target for the development of herbicides.

Isoxaflutole (IFT) is a prominent example of a successful HPPD-inhibiting herbicide that acts as a pro-drug. Chemically, isoxaflutole is 5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethyl-benzoyl)-isoxazole. It is not the active inhibitor itself but is rapidly converted in plants and soil into its active metabolite, a diketonitrile (DKN) derivative (2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione).[1] This conversion involves the opening of the isoxazole ring. The DKN metabolite is a potent inhibitor of the HPPD enzyme.

This document provides detailed application notes and protocols for the synthesis of isoxaflutole from a 5-cyclopropylisoxazole-4-carboxylic acid precursor, and for the in vitro and in vivo evaluation of its HPPD inhibitory and herbicidal activity.

Data Presentation

Table 1: Physicochemical and Toxicological Properties of Isoxaflutole and its Metabolites

CompoundMolecular WeightHalf-life in Soil (DT50)Acute Oral LD50 (rat)
Isoxaflutole (IFT)359.3 g/mol 9 - 18 days[1]>5000 mg/kg bw[2]
Diketonitrile (DKN)Not specified45 - 65 days (sum of IFT + DKN)[1]>5000 mg/kg bw[2]
Benzoic Acid (BA)Not specifiedNot specified>5000 mg/kg bw[2]

Table 2: Herbicidal Activity and HPPD Inhibition

CompoundTarget WeedsApplication RateHPPD Inhibition (EC50)
Isoxaflutole (as pro-drug)Broadleaf and grass weeds125 g/ha[1]Not applicable
DKN analogue (II-05)Not specifiedNot applicable1.05 µM[3]
Mesotrione (Reference)Not specifiedNot applicable1.35 µM[3]

Signaling and Metabolic Pathways

The metabolic activation of the pro-drug isoxaflutole to its active HPPD-inhibiting form is a key aspect of its mechanism of action.

cluster_0 In Planta / Soil Environment cluster_1 HPPD Enzyme Pathway Isoxaflutole Isoxaflutole DKN Diketonitrile (DKN) (Active HPPD Inhibitor) Isoxaflutole->DKN Isoxazole Ring Opening BA Benzoic Acid Metabolite (Inactive) DKN->BA Further Metabolism HPPD HPPD Enzyme DKN->HPPD Inhibition Homogentisate Homogentisate HPPD->Homogentisate Catalysis HPP 4-Hydroxyphenylpyruvate HPP->HPPD Substrate PQ_Tocopherol Plastoquinone & Tocopherol Biosynthesis Homogentisate->PQ_Tocopherol Carotenoids Carotenoid Synthesis PQ_Tocopherol->Carotenoids Bleaching Bleaching & Plant Death Carotenoids->Bleaching Protection of Chlorophyll

Caption: Metabolic activation of isoxaflutole and inhibition of the HPPD pathway.

Experimental Protocols

Protocol 1: Synthesis of Isoxaflutole from a 5-Cyclopropylisoxazole-4-carboxylic Acid Precursor

This protocol outlines the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are analogues of isoxaflutole and are synthesized from 5-cyclopropylisoxazole-4-carboxylic acid.[3] A similar synthetic route can be adapted for isoxaflutole itself.

Materials:

  • 5-cyclopropylisoxazole-4-carboxylic acid

  • Substituted benzylamines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 5-cyclopropylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add EDCI (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Amide Coupling: Add the desired substituted benzylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Start Start Activation Activate Carboxylic Acid (EDCI, DMAP in DCM) Start->Activation Coupling Amide Coupling with Benzylamine Activation->Coupling Workup Aqueous Work-up (NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Protocol 2: In Vitro HPPD Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against the HPPD enzyme.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana or other sources)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • FeSO₄

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (e.g., DKN metabolite) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture in the assay buffer containing ascorbate, FeSO₄, and catalase.

  • Inhibitor Incubation: In the wells of a 96-well plate, add a small volume of the test compound solution at various concentrations. Include a solvent control (e.g., DMSO) and a reference inhibitor (e.g., mesotrione).

  • Add the purified HPPD enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to each well.

  • Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 310 nm), which corresponds to the formation of the product, homogentisate. Monitor the absorbance kinetically over a period of time (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Plate_Setup Add Inhibitors and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Inhibitor and Enzyme Plate_Setup->Pre_incubation Start_Reaction Initiate Reaction with Substrate (HPP) Pre_incubation->Start_Reaction Measure_Absorbance Kinetic Measurement of Absorbance at 310 nm Start_Reaction->Measure_Absorbance Calculate_IC50 Data Analysis and IC50 Determination Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Protocol 3: In Vivo Herbicidal Activity Evaluation (Greenhouse Assay)

This protocol outlines a method to assess the herbicidal efficacy of the pro-drug and its active metabolite on target weed species in a greenhouse setting.

Materials:

  • Pots filled with a suitable soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)

  • Spray chamber or hand sprayer

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

  • Plant Growth: Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Prepare different concentrations of the formulated test compounds. Apply the treatments to the plants using a spray chamber or hand sprayer to ensure uniform coverage. Include an untreated control and a commercial standard (e.g., isoxaflutole).

  • Incubation: Place the treated plants in a greenhouse with controlled environmental conditions.

  • Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal effects. Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to score parameters such as bleaching, growth inhibition, and necrosis.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight to quantify the growth reduction compared to the untreated control.

  • Data Analysis: Analyze the visual ratings and biomass data to determine the effective dose (e.g., GR50, the dose causing 50% growth reduction) for each compound.

Planting Sow Weed Seeds in Pots Growth Grow Plants to 2-3 Leaf Stage Planting->Growth Treatment Apply Herbicide Formulations Growth->Treatment Incubation Incubate in Controlled Greenhouse Environment Treatment->Incubation Assessment Visual Assessment of Herbicidal Effects Incubation->Assessment Biomass Harvest and Measure Dry Biomass Assessment->Biomass Analysis Data Analysis (e.g., GR50) Biomass->Analysis

Caption: Workflow for the in vivo greenhouse herbicidal activity assay.

References

designing N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, starting from 5-cyclopropylisoxazole-4-carboxylic acid. These compounds have shown potential as herbicidal agents, and this guide offers a comprehensive overview of their preparation, including reaction conditions, purification methods, and characterization.[1][2][3] The protocols are intended for researchers in agrochemical development and medicinal chemistry.

Introduction

N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are a class of molecules that have been investigated for their herbicidal properties.[1][2][3] Their design is often based on connecting the pharmacophores of existing herbicides to create novel compounds with potentially enhanced or different activity profiles.[1][2][3] A series of these compounds have been synthesized and evaluated, with some showing significant inhibition of weed growth.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolic pathways.[2][3] This application note details the synthetic route to these compounds and provides protocols for their synthesis and evaluation.

Synthesis Workflow

The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides is typically achieved through a two-step process. First, 5-cyclopropylisoxazole-4-carboxylic acid is converted to its more reactive acid chloride derivative. This is followed by the coupling of the acid chloride with a substituted benzylamine to form the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling 5-Cyclopropylisoxazole-4-carboxylic_acid 5-Cyclopropylisoxazole- 4-carboxylic acid Acid_chloride 5-Cyclopropylisoxazole- 4-carbonyl chloride 5-Cyclopropylisoxazole-4-carboxylic_acid->Acid_chloride Anhydrous DCM Oxalyl_chloride Oxalyl Chloride (or SOCl2) Oxalyl_chloride->Acid_chloride Target_compound N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide Acid_chloride->Target_compound Pyridine, Anhydrous DCM, 0°C Substituted_benzylamine Substituted Benzylamine Substituted_benzylamine->Target_compound

Caption: General synthetic workflow for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Proposed Mechanism of Herbicidal Activity

Certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides act as pro-herbicides. In plants, the isoxazole ring can be opened to form a diketonitrile metabolite.[2][3] This active metabolite is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis.[4] Inhibition of HPPD leads to a bleaching phenotype in susceptible plants.[2][3]

Mechanism_of_Action Pro-herbicide N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide (Pro-herbicide) Active_Metabolite Diketonitrile Metabolite (Active Herbicide) Pro-herbicide->Active_Metabolite Isoxazole Ring Opening (in planta) Inhibition Inhibition Active_Metabolite->Inhibition HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD->Inhibition Biosynthesis Plastoquinone & Tocopherol Biosynthesis Inhibition->Biosynthesis Blocks Bleaching Bleaching & Plant Death Biosynthesis->Bleaching

Caption: Proposed mechanism of action for HPPD-inhibiting isoxazole herbicides.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl chloride[1]
  • Materials:

    • 5-Cyclopropylisoxazole-4-carboxylic acid

    • Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-cyclopropylisoxazole-4-carboxylic acid (0.1 mol) in anhydrous dichloromethane (150 mL).

    • Slowly add oxalyl chloride (0.3 mol) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 30 minutes at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the dichloromethane by evaporation under reduced pressure to obtain the crude 5-cyclopropylisoxazole-4-carbonyl chloride. This product is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides[1]
  • Materials:

    • 5-Cyclopropylisoxazole-4-carbonyl chloride

    • Substituted benzylamine

    • Pyridine

    • Anhydrous dichloromethane (DCM)

    • Water

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the substituted benzylamine (1 mmol) and 5-cyclopropylisoxazole-4-carbonyl chloride (1 mmol) in anhydrous dichloromethane (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of pyridine (3 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

    • Stir the mixture at 0 °C for 30 minutes.

    • Monitor the reaction completion by TLC.

    • Upon completion, wash the solution successively with water (30 mL) and saturated sodium chloride solution (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

    • Confirm the structure of the purified compound using NMR and MS analysis.[1][2]

Data Presentation

The following tables summarize the herbicidal activity of selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Table 1: In Vitro Herbicidal Activity of Selected Compounds [1][2]

Compound IDTarget WeedConcentration (mg/L)Inhibition (%)
I-26Portulaca oleracea10100
I-26Abutilon theophrasti10100
Butachlor (Control)Portulaca oleracea1050
Butachlor (Control)Abutilon theophrasti1050

Table 2: Post-emergence Herbicidal Activity and HPPD Inhibition [2][3]

Compound IDTarget WeedApplication Rate (g/ha)Observed EffectMetaboliteHPPD Inhibition (EC50, µM)
I-05Echinochloa crusgalli150Excellent ActivityII-051.05
I-05Abutilon theophrasti150Bleaching SymptomsII-051.05
Mesotrione (Control)----1.35

Conclusion

The synthetic pathway described provides a reliable method for producing N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. The provided protocols are robust and can be adapted for the synthesis of a variety of analogs for structure-activity relationship studies. The herbicidal data indicates that this class of compounds holds promise for the development of new agrochemicals, particularly those targeting the HPPD enzyme. Further optimization of the lead compounds could result in the discovery of novel and effective herbicides.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling reactions of 5-cyclopropylisoxazole-3-carboxylic acid. This key building block is of significant interest in medicinal chemistry due to the presence of the isoxazole and cyclopropyl motifs, which are found in numerous biologically active compounds. The protocols outlined below utilize common and effective coupling reagents to facilitate the synthesis of a diverse range of 5-cyclopropylisoxazole-3-carboxamides.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The 5-cyclopropylisoxazole-3-carboxamide scaffold is a valuable pharmacophore, with derivatives showing potential in various therapeutic areas, including as herbicides and antimalarial agents[1][2]. The successful and efficient synthesis of amide libraries from this compound is therefore a critical step in the exploration of new chemical entities. This document details two robust protocols for the synthesis of such compounds, employing either HATU or EDC/HOBt as coupling agents. These methods are widely used due to their reliability, mild reaction conditions, and broad substrate scope[3][4][5].

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for maximizing yield and purity while minimizing side reactions. Below is a summary of typical reaction conditions and expected outcomes for the coupling of this compound with a representative primary amine (e.g., benzylamine).

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
HATU DIPEADMF20-252-485-95High yields, fast reaction times, suitable for a wide range of amines.
EDC/HOBt DIPEADCM or DMF0 to 2512-2470-90Cost-effective, good for routine couplings, may require longer reaction times.
Thionyl Chloride Pyridine or Et₃NDCM or THF0 to 252-675-90Two-step process via the acid chloride; can be harsh for sensitive substrates.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective method for the amide coupling of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 eq) to the solution.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Visualizations

Experimental Workflow for Amide Coupling

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Acid 5-Cyclopropylisoxazole- 3-carboxylic Acid Coupling Addition of Coupling Reagent (HATU or EDC/HOBt) & Base Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Workup (Washings) Coupling->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Product Pure 5-Cyclopropylisoxazole- 3-carboxamide Purification->Product

Caption: General workflow for the synthesis of 5-cyclopropylisoxazole-3-carboxamides.

General Amide Coupling Reaction Scheme

ReactionScheme r1 5-Cyclopropylisoxazole- 3-carboxylic Acid plus1 + r2 R1R2NH (Amine) arrow -> r2->arrow reagents Coupling Reagent Base, Solvent arrow->reagents p1 5-Cyclopropylisoxazole- 3-carboxamide arrow->p1 plus2 + p2 Byproducts

Caption: General reaction scheme for amide bond formation.

References

Application Notes and Protocols: Esterification of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5-Cyclopropylisoxazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods are described: Fischer-Speier Esterification, Steglich Esterification, and Thionyl Chloride Mediated Esterification.

Introduction

This compound and its ester derivatives are important building blocks in drug discovery. The isoxazole scaffold is present in numerous bioactive molecules, and the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification, to modulate physicochemical properties and biological activity. The choice of esterification method can be critical, depending on the scale of the reaction, the desired purity, and the sensitivity of the starting materials. This document outlines three common and effective methods for the esterification of this specific carboxylic acid.

General Experimental Workflow

The overall process for each esterification method follows a general workflow from reaction setup to product isolation and purification.

Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant_Prep Reactant Preparation (Carboxylic Acid, Alcohol) Reaction_Setup Reaction Setup (Mixing of Reactants) Reactant_Prep->Reaction_Setup Solvent_Prep Solvent & Reagent Preparation Solvent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography, Recrystallization, or Distillation) Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Ester

Caption: General workflow for the esterification of this compound.

Method 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] It is a simple and cost-effective method, particularly suitable for large-scale synthesis of simple alkyl esters.[1]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, typically 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) (0.1-0.2 eq) at room temperature.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation if it is a low-boiling liquid.

Data Presentation
AlcoholCatalystTemperature (°C)Time (h)Yield (%)
MethanolH₂SO₄Reflux6-1285-95
EthanolH₂SO₄Reflux8-1680-90
n-ButanolTsOHReflux12-2475-85

Method 2: Steglich Esterification

This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild conditions.[3][4] It is particularly useful for the synthesis of esters from sterically hindered alcohols or for acid-sensitive substrates.[4]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent dropwise.[3]

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours while monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.

  • Extraction: Wash the filtrate sequentially with 0.5 N hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation
AlcoholCoupling AgentCatalystSolventTime (h)Yield (%)
IsopropanolDCCDMAPDCM480-90
Benzyl alcoholDCCDMAPDCM685-95
tert-ButanolDCCDMAPDCM1260-75

Method 3: Thionyl Chloride Mediated Esterification

This method proceeds via the formation of a more reactive acyl chloride intermediate, which then reacts with the alcohol. This is a highly effective method for a wide range of alcohols.[5][6]

Experimental Protocol
  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.[5][6]

  • Reaction Conditions (Acyl Chloride): Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours until the evolution of gas ceases.

  • Esterification: Cool the reaction mixture back to 0 °C and slowly add the desired alcohol (1.1-1.2 eq) and a base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq).

  • Reaction Conditions (Esterification): Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Extraction: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Data Presentation
AlcoholActivating AgentBaseSolventTime (h)Yield (%)
MethanolSOCl₂Et₃NToluene390-98
PhenolSOCl₂PyridineDCM570-85
2-FluoroethanolSOCl₂Et₃NToluene485-95

Logical Relationship of Esterification Methods

The choice of esterification method often depends on the nature of the alcohol and the desired reaction conditions. The following diagram illustrates a decision-making process for selecting an appropriate method.

Esterification_Method_Selection Start Select Esterification Method for This compound Alcohol_Type Nature of Alcohol? Start->Alcohol_Type Reaction_Scale Reaction Scale? Alcohol_Type->Reaction_Scale Primary or Secondary Alcohol Steglich Steglich Esterification Alcohol_Type->Steglich Tertiary or Sterically Hindered Alcohol SOCl2 Thionyl Chloride Method Alcohol_Type->SOCl2 Wide Range of Alcohols (including phenols) Fischer Fischer-Speier Esterification Reaction_Scale->Fischer Large Scale Reaction_Scale->Steglich Lab Scale Reaction_Scale->SOCl2 Lab Scale

Caption: Decision tree for selecting an esterification method.

Conclusion

The esterification of this compound can be achieved through various methods, each with its own advantages. The Fischer-Speier esterification is suitable for large-scale production of simple esters. The Steglich esterification is ideal for more sensitive or sterically demanding substrates, offering mild reaction conditions. The thionyl chloride method provides a robust and high-yielding route for a broad range of alcohols. The choice of the most appropriate method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the required purity of the final product.

References

Application Notes and Protocols: 5-Cyclopropylisoxazole-3-carboxylic Acid as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-cyclopropylisoxazole carboxylic acid scaffold in the development of novel agrochemicals. While direct applications of 5-cyclopropylisoxazole-3-carboxylic acid in commercially available agrochemicals are not extensively documented in publicly available literature, the closely related isomer, 5-cyclopropylisoxazole-4-carboxylic acid , serves as an excellent case study for the synthesis and application of this chemical class in creating potent herbicides. This document will focus on the derivatives of the 4-carboxylic acid isomer to illustrate the potential of the scaffold, with additional context provided by other isoxazole-containing agrochemicals.

Introduction to the 5-Cyclopropylisoxazole Carboxylic Acid Scaffold

The isoxazole ring is a privileged scaffold in medicinal and agrochemical research, known for its diverse biological activities, including herbicidal, fungicidal, and insecticidal properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. This compound and its isomers are valuable building blocks for creating extensive libraries of candidate agrochemicals.

Case Study: N-Benzyl-5-cyclopropylisoxazole-4-carboxamides as Herbicides

A series of novel N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been synthesized and evaluated for their herbicidal activity, demonstrating the potential of this scaffold. These compounds act as pro-herbicides, with their isoxazole ring opening in plants to form a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Data Presentation: Herbicidal Activity

The herbicidal activity of synthesized N-benzyl-5-cyclopropylisoxazole-4-carboxamides was assessed in pre-emergence and post-emergence assays against various weed species.[1][2] The data for representative compounds are summarized below.

Compound IDTest TypeWeed SpeciesApplication Rate (g/ha)Inhibition (%)
I-05 Post-emergenceEchinochloa crusgalli150Excellent
I-05 Post-emergenceAbutilon theophrasti150Excellent
I-26 Petri DishPortulaca oleracea10 mg/L100
I-26 Petri DishAbutilon theophrasti10 mg/L100
Butachlor Petri DishPortulaca oleracea10 mg/L50
Butachlor Petri DishAbutilon theophrasti10 mg/L50

The active metabolite of compound I-05 , denoted as II-05 (the diketonitrile form), was found to be a potent inhibitor of HPPD.

Compound IDTarget EnzymeEC50 Value (µM)
II-05 4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05
Mesotrione 4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35

Signaling Pathways and Mode of Action

HPPD Inhibition Pathway

The primary mode of action for the N-benzyl-5-cyclopropylisoxazole-4-carboxamide series is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the biochemical pathway responsible for plastoquinone and α-tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn indirectly inhibits carotenoid biosynthesis. The lack of carotenoids results in the photo-destruction of chlorophyll, leading to the characteristic bleaching symptoms observed in susceptible plants.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate HGA Homogentisate (HGA) HPPD->HGA product Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching photo-destruction Metabolite Active Metabolite (Diketonitrile II-05) Metabolite->HPPD Inhibition

Caption: HPPD inhibition pathway by the active metabolite.

Experimental Protocols

Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides

This protocol describes the general procedure for synthesizing the title compounds from 5-cyclopropylisoxazole-4-carboxylic acid.[1][2]

Workflow Diagram:

Synthesis_Workflow start Start Materials: 5-cyclopropylisoxazole-4-carboxylic acid Substituted benzylamine step1 Dissolve starting materials in dichloromethane (DCM) start->step1 step2 Add triethylamine (TEA) and cool to 0°C step1->step2 step3 Add HATU coupling reagent step2->step3 step4 Stir at room temperature for 2-4 hours step3->step4 step5 Quench reaction with water and extract with DCM step4->step5 step6 Dry organic layer and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Final Product: N-benzyl-5-cyclopropylisoxazole -4-carboxamide step7->end

Caption: General synthesis workflow for N-benzyl-5-cyclopropylisoxazole-4-carboxamides.

Methodology:

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 mmol) and a substituted benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol) to the solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water (20 mL) and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against the HPPD enzyme.[1][2]

Methodology:

  • Prepare a reaction buffer containing phosphate buffer, ascorbic acid, and purified HPPD enzyme from Arabidopsis thaliana.

  • Add the test compound (dissolved in DMSO) to the reaction buffer at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate.

  • Monitor the consumption of oxygen using an oxygen electrode at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction from the oxygen consumption curve.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Broader Context: Other Isoxazole-Based Agrochemicals

Isoxaben: A Cellulose Biosynthesis Inhibitor

Isoxaben is a commercial pre-emergence herbicide that contains an isoxazole core. Its mode of action is the inhibition of cellulose biosynthesis in susceptible plants.[1][3][4][5] This leads to a disruption of cell wall formation, preventing the germination and growth of broadleaf weeds. While a direct synthetic route from this compound to Isoxaben is not documented, it exemplifies the importance of the isoxazole scaffold in developing herbicides with different modes of action.

Cellulose Biosynthesis Inhibition Pathway:

Cellulose_Biosynthesis_Inhibition Glucose Glucose CelluloseSynthase Cellulose Synthase Complex Glucose->CelluloseSynthase substrate Cellulose Cellulose CelluloseSynthase->Cellulose product CellWall Cell Wall Formation Cellulose->CellWall Growth Weed Germination & Growth CellWall->Growth Isoxaben Isoxaben Isoxaben->CelluloseSynthase Inhibition

Caption: Mode of action of Isoxaben via cellulose biosynthesis inhibition.

Conclusion

The 5-cyclopropylisoxazole carboxylic acid framework is a promising platform for the discovery of new agrochemicals. As demonstrated by the herbicidal activity of N-benzyl-5-cyclopropylisoxazole-4-carboxamides, this scaffold can be effectively utilized to develop potent HPPD inhibitors. Further exploration of derivatives from both the 3- and 4-carboxylic acid isomers could lead to the development of novel herbicides, fungicides, or insecticides with diverse modes of action. The detailed protocols provided herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.

References

Application Notes and Protocols for 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the pharmacological potential of 5-cyclopropylisoxazole-3-carboxylic acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction

The this compound scaffold is a versatile starting point for the development of a wide range of pharmacologically active compounds. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a stable and synthetically accessible core that can be readily functionalized. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This document outlines the application of derivatives of this core structure in several key therapeutic areas, including herbicidal, mitochondrial-related, and anti-inflammatory applications.

Pharmacological Applications and Data

Derivatives of this compound have demonstrated a variety of pharmacological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Herbicidal Activity

A notable application of this scaffold is in the development of herbicides. Specifically, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from the corresponding 4-carboxylic acid analogue, have been shown to be effective herbicidal agents.

One such derivative, I-05, exhibits its herbicidal effect through a pro-drug mechanism.[1] In plants, the isoxazole ring of I-05 is opened to form its active metabolite, a diketonitrile (DKN) compound (II-05).[1] This active metabolite is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids.[1] Inhibition of HPPD leads to the characteristic bleaching symptoms observed in treated weeds.[1]

. Table 1: Herbicidal Activity of 5-Cyclopropylisoxazole Derivative Metabolite

CompoundTarget EnzymeEC50 (μM)Reference CompoundEC50 (μM)
II-05 (active metabolite of I-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05Mesotrione1.35
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a mega-channel in the inner mitochondrial membrane.[2] The opening of the mPTP is implicated in various pathological conditions leading to cell death.[2] A lead compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, demonstrated promising inhibitory activity against mitochondrial swelling.[2] Optimization of this lead led to the development of highly potent analogues.[2]

. Table 2: Inhibitory Activity of Diarylisoxazole-3-carboxamides on Mitochondrial Swelling

CompoundActivityEC50 (μM)
5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamideInhibition of mitochondrial swelling<0.39
Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. One study on isoxazole-carboxamide derivatives demonstrated potent inhibition of both COX-1 and COX-2.[3]

. Table 3: Anti-inflammatory Activity of an Isoxazole-Carboxamide Derivative

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13COX-1644.63
COX-213

Experimental Protocols

Synthesis of 5-Cyclopropylisoxazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 5-cyclopropylisoxazole-3-carboxamide derivatives via amide coupling of this compound with a desired amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride can be used in the next step without further purification.

  • Amide Coupling (Method A):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Amide Coupling (Method B - Using Coupling Agents):

    • To a solution of this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction mixture with water.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR and mass spectrometry.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Materials:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ascorbate, and catalase in a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., mesotrione) and a negative control (DMSO vehicle).

  • Pre-incubate the mixture with the HPPD enzyme for a defined period at a controlled temperature (e.g., 10 minutes at 25 °C).

  • Initiate the reaction by adding the HPP substrate.

  • Monitor the consumption of HPP by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mitochondrial Swelling Assay

This protocol describes a method to assess the effect of compounds on the mitochondrial permeability transition pore (mPTP) by measuring mitochondrial swelling.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Swelling buffer (e.g., containing KCl, MOPS, and succinate)

  • Calcium chloride (CaCl2) to induce swelling

  • Test compounds dissolved in a suitable solvent (e.g., ethanol)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

  • Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.

  • Resuspend the isolated mitochondria in the swelling buffer.

  • Add the mitochondrial suspension to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a positive control (e.g., cyclosporin A) and a negative control (vehicle).

  • Induce mitochondrial swelling by adding a defined concentration of CaCl2.

  • Immediately begin monitoring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • Calculate the rate of swelling for each condition.

  • Determine the EC50 value for the inhibition of swelling by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

HPPD Inhibition and Carotenoid Biosynthesis Pathway

The herbicidal activity of certain 5-cyclopropylisoxazole derivatives is linked to the inhibition of the HPPD enzyme, which disrupts the carotenoid biosynthesis pathway.

HPPD_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Phenotypic Outcome HPP 4-Hydroxyphenylpyruvate HPPD HPPD HPP->HPPD Substrate HG Homogentisate PLASTOQUINONE Plastoquinone HG->PLASTOQUINONE PDS Phytoene Desaturase PLASTOQUINONE->PDS Cofactor CAROTENOIDS Carotenoids BLEACHING Bleaching Symptoms CAROTENOIDS->BLEACHING Deficiency leads to PDS->CAROTENOIDS Protects from photobleaching HPPD->HG Product I_05 I-05 (Pro-herbicide) II_05 II-05 (Active Metabolite) I_05->II_05 Metabolic activation in plant II_05->HPPD Inhibition WEED_DEATH Weed Death BLEACHING->WEED_DEATH

Caption: HPPD inhibition by the active metabolite of I-05 disrupts carotenoid biosynthesis, leading to bleaching and weed death.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition Workflow

The following diagram illustrates the experimental workflow for screening compounds as inhibitors of the mPTP.

mPTP_Workflow start Start: Isolate Mitochondria prep_assay Prepare Mitochondrial Suspension in Swelling Buffer start->prep_assay add_compounds Add Test Compounds & Controls to 96-well plate prep_assay->add_compounds induce_swelling Induce Swelling with CaCl2 add_compounds->induce_swelling measure_abs Measure Absorbance at 540 nm over time induce_swelling->measure_abs analyze_data Calculate Swelling Rate & % Inhibition measure_abs->analyze_data determine_ec50 Determine EC50 Values analyze_data->determine_ec50 end End: Identify Potent Inhibitors determine_ec50->end

Caption: Workflow for the in vitro screening of mPTP inhibitors using a mitochondrial swelling assay.

General Synthesis Workflow for 5-Cyclopropylisoxazole-3-carboxamides

The synthesis of the target carboxamides follows a logical progression from the starting carboxylic acid.

Synthesis_Workflow start 5-Cyclopropylisoxazole- 3-carboxylic acid activation Activation of Carboxylic Acid start->activation coupling Amide Coupling with Desired Amine activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Carboxamide Derivative characterization->product

Caption: A general workflow for the synthesis of 5-cyclopropylisoxazole-3-carboxamide derivatives.

References

Application Notes and Protocols: Development of Novel Enzyme Inhibitors from 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel enzyme inhibitors based on the 5-cyclopropylisoxazole-3-carboxylic acid scaffold. This document details the synthesis, biological evaluation, and mechanism of action of these compounds against various enzymatic targets. Detailed experimental protocols and data are provided to facilitate further research and development in this area.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of isoxazole carboxylic acids, particularly those with a cyclopropyl group at the 5-position, have emerged as promising candidates for the development of potent and selective enzyme inhibitors. This core structure offers a unique combination of rigidity and three-dimensionality, which can be exploited for optimal binding to enzyme active sites.

Recent research has demonstrated the potential of these compounds to target a range of enzymes implicated in various diseases, including cancer, inflammation, and metabolic disorders. These notes will focus on the development of inhibitors for key enzyme targets, including Sirtuin 5 (SIRT5), the Mitochondrial Permeability Transition Pore (mtPTP), Xanthine Oxidase, and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Enzyme Targets and Inhibitor Activity

Derivatives of 5-cyclopropylisoxazole and related isoxazole carboxylic acids have shown inhibitory activity against several important enzymes. The following tables summarize the quantitative data for some of these inhibitors.

Table 1: Inhibition of Sirtuin 5 (SIRT5) by Carboxylic Acid Isosteres
CompoundTargetKi (nM)Assay TypeCell LineEffect
Masked Tetrazole AnalogSIRT5~0.5–7Kinetic Enzyme InhibitionAML Cancer CellsSelective cytotoxic effect and enhanced potency[1][2]
Carboxylic Acid PrecursorSIRT5---Lower cellular activity compared to prodrug[3]

Data synthesized from studies on isosteres of carboxylic acids for SIRT5 inhibition, providing a basis for the design of 5-cyclopropylisoxazole derivatives.

Table 2: Inhibition of Mitochondrial Permeability Transition Pore (mtPTP) by Diarylisoxazole-3-carboxamides
Compound SeriesTargetEffectNoteworthy Features
Diarylisoxazole-3-carboxamidesmtPTPPotent InhibitionNovel structural entities for probing mtPTP-related diseases[4]

These compounds, while not exclusively 5-cyclopropyl derivatives, highlight the potential of the isoxazole-3-carboxylic acid scaffold for targeting the mtPTP.

Table 3: Inhibition of Xanthine Oxidase by 5-Phenylisoxazole-3-carboxylic Acid Derivatives
Compound SeriesTargetPotencyKey Structural Feature
5a-e, 11a-eXanthine OxidaseMicromolar/SubmicromolarCyano group at the 3-position of the phenyl moiety[5]

This data on 5-phenyl derivatives provides a valuable reference for the design of 5-cyclopropyl analogs targeting xanthine oxidase.

Table 4: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
CompoundTargetEC50 (µM)Bioassay
II-05 (ring-opened)HPPD1.05Enzymatic Bioassay[6]
Mesotrione (control)HPPD1.35Enzymatic Bioassay[6]

Note: The parent compound I-05 did not inhibit HPPD directly, but its ring-opening product II-05 showed potent activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally follows a multi-step procedure. A representative synthetic route is outlined below.

Protocol 1: Synthesis of Isoxazole Carboxylic Acid Intermediates [4]

  • Step 1: Formation of 1,3-Diketones. Treat an appropriate acetophenone derivative (e.g., cyclopropyl methyl ketone) with dimethyl oxalate and sodium methoxide in diethyl ether at room temperature for 24 hours. This yields the corresponding 1,3-diketone.

  • Step 2: Cyclization to form the Isoxazole Ring. React the 1,3-diketone with hydroxylamine hydrochloride in a suitable solvent like methanol or acetic acid under reflux for 1 to 18 hours. This step forms the methyl ester of the isoxazole carboxylic acid.

  • Step 3: Saponification. Hydrolyze the methyl ester using sodium hydroxide in a mixture of ethanol and THF (2:1) at reflux for 2 hours to yield the final this compound.

Enzyme Inhibition Assays

Protocol 2: SIRT5 Inhibition Assay (Adapted from[1])

  • Enzyme and Substrate Preparation: Recombinantly express and purify human SIRT5. Prepare a fluorogenic substrate peptide.

  • Assay Reaction: In a 96-well plate, mix SIRT5 enzyme, the test inhibitor (at various concentrations), and the fluorogenic substrate in assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. For detailed kinetics, perform continuous assays to obtain progression curves for slow, tight-binding inhibition analysis.[2]

Protocol 3: Xanthine Oxidase Inhibition Assay (Adapted from[5])

  • Assay Principle: Monitor the enzymatic conversion of xanthine to uric acid by measuring the increase in absorbance at 295 nm.

  • Reaction Mixture: Prepare a solution containing phosphate buffer, xanthine (substrate), and the test inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase.

  • Spectrophotometric Measurement: Immediately record the change in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.

Cell-Based Assays

Protocol 4: Cancer Cell Proliferation Assay (Adapted from[1][3])

  • Cell Culture: Culture a relevant cancer cell line (e.g., SIRT5-dependent leukemic cancer cells) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% growth inhibition (GI50) by plotting cell viability against inhibitor concentration.

Visualizations

Signaling Pathway Diagram

SIRT5_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects Metabolic_Enzymes Metabolic_Enzymes Acylated_Proteins Acylated_Proteins Metabolic_Enzymes->Acylated_Proteins Acylation SIRT5 SIRT5 Acylated_Proteins->SIRT5 Substrate Deacylated_Proteins Deacylated_Proteins Metabolic_Dysfunction Metabolic_Dysfunction Deacylated_Proteins->Metabolic_Dysfunction SIRT5->Deacylated_Proteins Deacylation Apoptosis Apoptosis SIRT5->Apoptosis Inhibition of Apoptosis Inhibitor 5-Cyclopropylisoxazole Derivative Inhibitor->SIRT5 Inhibition Inhibitor->Apoptosis Promotes Apoptosis

Caption: Inhibition of SIRT5 by a 5-cyclopropylisoxazole derivative.

Experimental Workflow Diagram

Inhibitor_Development_Workflow Start Compound_Synthesis Synthesis of 5-Cyclopropyl- isoxazole-3-carboxylic Acid Derivatives Start->Compound_Synthesis Biochemical_Screening In Vitro Enzyme Inhibition Assays (e.g., SIRT5, XO) Compound_Synthesis->Biochemical_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design Cell_Based_Assays Cellular Potency and Toxicity Assays Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Cell_Based_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development End Preclinical_Development->End

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Isoxazole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 5-isoxazole-3-carboxylic acid analogs, a promising scaffold in medicinal chemistry. The information compiled from various studies highlights the potential of these compounds as anticancer and anti-inflammatory agents. This document outlines the synthetic methodologies, biological evaluation protocols, and key SAR findings to guide the design and development of novel therapeutic agents based on this heterocyclic core.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile pharmacophore in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. This document focuses on analogs of 5-isoxazole-3-carboxylic acid, exploring how modifications to the core structure influence their biological activity, particularly in the context of cancer and inflammation. While direct SAR studies on 5-cyclopropylisoxazole-3-carboxylic acid analogs are not extensively available in the public domain, analysis of related isoxazole-3-carboxamides provides valuable insights into the key structural features governing their therapeutic potential.

Data Presentation: SAR of Isoxazole-Carboxamide Analogs

The following tables summarize the in vitro cytotoxic activity (IC50) of various 5-isoxazole-3-carboxamide analogs against different cancer cell lines. These tables are compiled from multiple studies and illustrate the impact of substitutions at the 5-position of the isoxazole ring and on the amide nitrogen.

Table 1: Cytotoxic Activity of 5-Substituted-N-aryl-isoxazole-3-carboxamides against Various Cancer Cell Lines

Compound IDR (Substitution at Isoxazole C5)Ar (Aryl group on Amide)Cell LineIC50 (µM)
1a Phenyl3,4,5-TrimethoxyphenylHeLa18.62
1b Phenyl3,4-DimethoxyphenylHeLa> 50
1c Phenyl4-MethoxyphenylHeLa> 50
2a 3-Hydroxyphenyl3,4,5-Trimethoxyphenyl--
2b 4-Fluoro-3-hydroxyphenyl3-Chloro-2-methylphenyl--

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The absence of a value is denoted by '-'.

Table 2: Antioxidant Activity of Isoxazole-Carboxamide Derivatives

Compound IDR (Substitution at Isoxazole C5)Ar (Aryl group on Amide)DPPH Scavenging IC50 (µg/mL)
3a 3,4-Dimethoxyphenyl4-Chlorophenyl7.8
3b 3,4-Dimethoxyphenyl4-Fluorophenyl> 100
3c 3,4-Dimethoxyphenyl2,4-Dichlorophenyl56.1

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-isoxazole-3-carboxylic acid analogs, based on established literature procedures.

Protocol 1: General Synthesis of 5-Substituted-isoxazole-3-carboxylic Acids

This three-step protocol describes the synthesis of the isoxazole carboxylic acid core.[1]

Materials:

  • Substituted acetophenone derivatives

  • Dimethyl oxalate

  • Sodium methoxide

  • Diethyl ether

  • Hydroxylamine hydrochloride

  • Methanol

  • Acetic acid

  • Sodium hydroxide

  • Ethanol

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of 1,3-Diketones: To a solution of a substituted acetophenone (1.0 eq) and dimethyl oxalate (1.2 eq) in diethyl ether, add sodium methoxide (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 24 hours. After completion, quench the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 1,3-diketone.

  • Synthesis of Isoxazole Methyl Esters: Reflux a mixture of the 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of methanol and acetic acid for 18 hours. After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the isoxazole methyl ester.

  • Saponification to Carboxylic Acid: Reflux the isoxazole methyl ester (1.0 eq) with sodium hydroxide (2.0 eq) in a 2:1 mixture of ethanol and THF for 2 hours.[1] After completion of the reaction, remove the organic solvents under reduced pressure. Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the pure 5-substituted-isoxazole-3-carboxylic acid.

Protocol 2: General Synthesis of 5-Substituted-N-aryl-isoxazole-3-carboxamides

This protocol details the coupling of the carboxylic acid with various anilines to generate the final amide analogs.[1]

Materials:

  • 5-Substituted-isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Substituted anilines

Procedure:

  • To a solution of the 5-substituted-isoxazole-3-carboxylic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 65 °C for 2 hours.

  • Cool the mixture to room temperature and add a solution of the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-N-aryl-isoxazole-3-carboxamide.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole analogs (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and potential mechanism of action of 5-isoxazole-3-carboxylic acid analogs.

G cluster_0 Synthesis of Isoxazole Carboxylic Acid cluster_1 Amide Coupling Acetophenone Substituted Acetophenone Diketoester 1,3-Diketone Acetophenone->Diketoester Dimethyl oxalate, NaOMe, Et2O IsoxazoleEster Isoxazole Methyl Ester Diketoester->IsoxazoleEster NH2OH.HCl, MeOH/AcOH IsoxazoleAcid 5-Substituted-isoxazole- 3-carboxylic Acid IsoxazoleEster->IsoxazoleAcid NaOH, EtOH/THF IsoxazoleAcid_c 5-Substituted-isoxazole- 3-carboxylic Acid FinalProduct 5-Substituted-N-aryl- isoxazole-3-carboxamide IsoxazoleAcid_c->FinalProduct SOCl2, Et3N, THF Aniline Substituted Aniline Aniline->FinalProduct

Caption: Synthetic workflow for 5-isoxazole-3-carboxamide analogs.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Apoptosis Apoptosis KinaseCascade->Apoptosis Inhibition CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactor->CellCycle IsoxazoleAnalog Isoxazole Analog IsoxazoleAnalog->KinaseCascade Inhibits

Caption: Hypothetical signaling pathway targeted by isoxazole analogs.

G cluster_sar Structure-Activity Relationship Logic Core 5-Isoxazole-3-carboxamide Core Scaffold R5 Substitution at C5 (R) Core->R5 Amide Substitution on Amide (Ar) Core->Amide Activity Biological Activity (e.g., Anticancer) R5->Activity Modulates Potency & Selectivity Amide->Activity Influences Potency & Pharmacokinetics

Caption: Logical relationship in the SAR of isoxazole-3-carboxamides.

References

Application of 5-Cyclopropylisoxazole-3-carboxylic Acid in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylisoxazole-3-carboxylic acid is a key heterocyclic building block in the discovery and development of novel agrochemicals. The isoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in crop protection research, with a focus on their fungicidal and herbicidal potential. The unique combination of the isoxazole ring and the cyclopropyl moiety often imparts favorable metabolic stability and target-binding characteristics to the resulting molecules.

Application in Fungicide Research: Isoxazole Carboxamides

Derivatives of isoxazole carboxylic acids, particularly isoxazole carboxamides, have emerged as a significant class of fungicides. These compounds are primarily investigated for their efficacy against a broad spectrum of plant pathogenic fungi.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Isoxazole carboxamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. By inhibiting this crucial enzyme, they disrupt the fungal cell's energy production, leading to the cessation of growth and eventual cell death. This mode of action is highly effective and is a focal point of modern fungicide development.

Signaling Pathway of Isoxazole Carboxamide Fungicides

Isoxazole_Carboxamide Isoxazole Carboxamide Fungicide SDH_Complex Succinate Dehydrogenase (Complex II) Isoxazole_Carboxamide->SDH_Complex Inhibits Electron_Transport_Chain Mitochondrial Electron Transport Chain SDH_Complex->Electron_Transport_Chain Blocks Electron Flow ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Disrupts Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: Mechanism of action of isoxazole carboxamide fungicides.

Synthesis of 5-Cyclopropylisoxazole-3-carboxamides

A common synthetic route to obtaining fungicidally active carboxamides involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a selected amine.

Experimental Protocol: Synthesis of a model 5-Cyclopropylisoxazole-3-carboxamide

  • Acid Chloride Formation:

    • To a solution of this compound (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-cyclopropylisoxazole-3-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

    • In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 5-cyclopropylisoxazole-3-carboxamide.

Experimental Workflow: Synthesis and Evaluation of Isoxazole Carboxamides

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Carboxylic_Acid 5-Cyclopropylisoxazole- 3-carboxylic acid Acid_Chloride Acid Chloride Formation Carboxylic_Acid->Acid_Chloride Amidation Amidation with selected amines Acid_Chloride->Amidation Purification Purification Amidation->Purification In_vitro_assay In vitro Antifungal Assay Purification->In_vitro_assay Greenhouse_testing Greenhouse Testing In_vitro_assay->Greenhouse_testing SAR_analysis Structure-Activity Relationship Analysis Greenhouse_testing->SAR_analysis

Caption: Workflow for synthesis and fungicidal screening.

In Vitro Antifungal Activity Assay

Protocol:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add potato dextrose broth (PDB) or a similar growth medium.

  • Add the test compound to the wells in a serial dilution to achieve a range of concentrations.

  • Inoculate each well with a spore suspension of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Measure the optical density at 600 nm to determine fungal growth inhibition.

  • Calculate the EC50 value (the concentration of the compound that inhibits 50% of fungal growth).

Compound IDTarget FungusEC50 (µg/mL)
Isoxazole-Carboxamide-1Botrytis cinerea1.2
Isoxazole-Carboxamide-2Fusarium graminearum3.5
Isoxazole-Carboxamide-3Alternaria alternata2.8
Standard FungicideBotrytis cinerea0.5

Application in Herbicide Research: Heteroaroyl-Isoxazoles

5-Cyclopropylisoxazole derivatives have also been explored as potent herbicides. A notable class of these herbicides are the heteroaroyl-isoxazoles.

Mode of Action

The mode of action for this class of herbicides can be complex and may involve the inhibition of specific plant enzymes. For instance, some isoxazole-based herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a bleaching effect in susceptible plants due to the destruction of chlorophyll.

Protocol: Synthesis of a model Heteroaroyl-isoxazole Herbicide

  • Preparation of the Heterocyclic Carboxylic Acid: Synthesize the desired heterocyclic carboxylic acid (e.g., a substituted pyridine-carboxylic acid) according to established literature procedures.

  • Acid Chloride Formation: Convert the heterocyclic carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: In a suitable solvent, react 5-cyclopropylisoxazole with the prepared heterocyclic acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the target heteroaroyl-isoxazole.

  • Purification: Purify the final product using column chromatography.

Herbicidal Activity Assay (Whole Plant Assay)

Protocol:

  • Grow test plant species (e.g., Amaranthus retroflexus, Setaria faberi) in pots to the 2-3 leaf stage.

  • Prepare a formulation of the test compound by dissolving it in a suitable solvent and adding a surfactant.

  • Apply the formulation to the plants as a foliar spray at various application rates.

  • Include a known herbicide as a positive control and a formulation blank as a negative control.

  • Maintain the treated plants in a greenhouse under controlled conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0 = no injury, 100 = complete kill).

Compound IDTest SpeciesApplication Rate (g/ha)Injury (%) at 14 DAT
Heteroaroyl-Isoxazole-1Amaranthus retroflexus10095
Heteroaroyl-Isoxazole-2Setaria faberi10080
Standard HerbicideAmaranthus retroflexus10098

Conclusion

This compound serves as a versatile starting material for the synthesis of a wide array of potential agrochemicals. The exploration of its derivatives as both fungicides and herbicides highlights the importance of the isoxazole scaffold in modern crop protection research. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this chemical class in developing novel and effective crop protection solutions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Cyclocondensation to form Ethyl 5-Cyclopropylisoxazole-3-carboxylate

Q1: My reaction to form the isoxazole ester is showing multiple spots on TLC, with some close to my product's Rf. What are the likely byproducts?

A1: The formation of multiple products during the cyclocondensation of a β-ketoester with hydroxylamine is a common issue. The primary byproducts are often regioisomers of the desired isoxazole, as well as incompletely cyclized intermediates.

  • Isomeric Isoxazole (Ethyl 3-Cyclopropylisoxazole-5-carboxylate): The reaction of hydroxylamine with an unsymmetrical β-dicarbonyl compound can lead to the formation of two regioisomeric isoxazoles. The ratio of these isomers is influenced by the reaction pH and the nature of the substituents on the dicarbonyl compound.

  • Oxime Intermediate: Hydroxylamine can react with either of the carbonyl groups to form a stable oxime intermediate that may not fully cyclize under the reaction conditions.

  • Enamine Intermediate: Incomplete reaction or side reactions can also lead to the formation of enamine intermediates.

Troubleshooting Tips:

  • pH Control: Carefully control the pH of the reaction mixture. A slightly acidic medium often favors the formation of the desired 5-substituted isoxazole.

  • Reaction Temperature: Ensure the reaction is heated sufficiently to drive the cyclization to completion. Monitor the reaction progress by TLC or HPLC.

  • Purification: Isomeric byproducts can sometimes be difficult to separate by standard column chromatography. Consider using a different solvent system or preparative HPLC for purification.

Q2: The yield of my ethyl 5-cyclopropylisoxazole-3-carboxylate is consistently low. How can I optimize the reaction?

A2: Low yields can be attributed to several factors, including incomplete reaction, byproduct formation, and decomposition of starting materials or product.

Optimization Strategies:

  • Reagent Quality: Ensure the β-ketoester precursor is of high purity. Impurities in the starting material can lead to side reactions. Also, use fresh hydroxylamine, as it can degrade over time.

  • Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. A design of experiments (DoE) approach can be beneficial.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Ethanol is commonly used, but other protic or aprotic solvents could be explored.

Step 2: Hydrolysis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

Q3: During the hydrolysis of the ester to the carboxylic acid, I'm observing a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

A3: Incomplete hydrolysis is a frequent challenge. To improve the conversion of the ester to the carboxylic acid, consider the following:

  • Increased Base Equivalents: Increase the molar equivalents of the base (e.g., LiOH or NaOH) to ensure complete saponification.

  • Extended Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is no longer observed.

  • Co-solvent: The ester may have poor solubility in a purely aqueous medium. Adding a co-solvent like THF or methanol can improve solubility and reaction rate.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but be cautious of potential side reactions at higher temperatures.

Q4: My final product, this compound, appears to be degrading, and I'm seeing a new, less polar spot on my TLC. What could this be?

A4: The degradation of isoxazole and oxazole carboxylic acids can occur, particularly under harsh conditions. A likely degradation byproduct is the decarboxylated product, 5-cyclopropylisoxazole.

  • Decarboxylation: The loss of CO2 from the carboxylic acid can be promoted by excessive heat.

  • Ring Opening: Isoxazole rings can be susceptible to cleavage under strong acidic or basic conditions, although this is less common under standard hydrolysis conditions.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps.

  • Mild Conditions: Use the mildest effective conditions for hydrolysis. For example, lithium hydroxide in a THF/water mixture at room temperature is often sufficient.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Data Presentation

Table 1: Hypothetical Byproduct Profile in Cyclocondensation Step

ByproductTypical % (by HPLC)Retention Time (Relative to Product)Identification Method
Ethyl 3-Cyclopropylisoxazole-5-carboxylate (Isomer)5-15%0.9LC-MS, NMR
Oxime Intermediate2-8%1.2LC-MS
Unreacted β-Ketoester< 5%1.5HPLC

Table 2: Troubleshooting Guide for Hydrolysis Step

IssuePotential CauseRecommended Action
Incomplete HydrolysisInsufficient base, poor solubility, low temp.Increase base equivalents (2-3 eq.), add co-solvent (THF/MeOH), increase temperature to 40-50°C.
Presence of Decarboxylation ProductExcessive heat during reaction or work-up.Maintain reaction temperature below 50°C, concentrate the product under reduced pressure at low temperature.
Low Isolated YieldProduct loss during work-up.Carefully adjust pH to ~2-3 during acidification to ensure complete precipitation of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
  • Reaction Setup: To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

  • Reaction Conditions: Stir the mixture at reflux (approximately 78°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway Start Ethyl 4-cyclopropyl-2,4-dioxobutanoate Intermediate Ethyl 5-cyclopropylisoxazole-3-carboxylate Start->Intermediate Cyclocondensation Isomer Ethyl 3-cyclopropylisoxazole-5-carboxylate (Isomeric Byproduct) Start->Isomer Side Reaction Oxime Oxime Intermediate Start->Oxime Incomplete Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis UnreactedEster Unreacted Ester Intermediate->UnreactedEster Incomplete Reaction Decarboxylation 5-Cyclopropylisoxazole (Decarboxylation Byproduct) FinalProduct->Decarboxylation Degradation (Heat)

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting_Logic Start Problem Encountered LowYield1 Low Yield in Step 1 Start->LowYield1 MultipleSpots Multiple Spots on TLC (Step 1) Start->MultipleSpots IncompleteHydrolysis Incomplete Hydrolysis (Step 2) Start->IncompleteHydrolysis Degradation Product Degradation (Step 2) Start->Degradation Sol_LowYield Optimize Time/Temp Check Reagent Purity LowYield1->Sol_LowYield Sol_MultipleSpots Control pH Optimize Purification MultipleSpots->Sol_MultipleSpots Sol_IncompleteHydrolysis Increase Base Add Co-solvent IncompleteHydrolysis->Sol_IncompleteHydrolysis Sol_Degradation Avoid High Temp Use Mild Conditions Degradation->Sol_Degradation

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Cyclopropylisoxazole-3-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale recrystallization of this compound?

A1: Before committing your entire batch of crude product, it is crucial to perform small-scale solubility tests with a variety of solvents. This will help you identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1]

Q2: What are some good starting solvents to test for the recrystallization of this compound?

A2: Given the presence of a polar carboxylic acid group, polar solvents are a good starting point.[1] Consider solvents such as water, ethanol, methanol, isopropanol, acetone, or ethyl acetate. A solvent/anti-solvent system, such as ethanol/water or acetone/hexane, can also be effective if the compound is too soluble in a single solvent at room temperature.[1][2]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities, too rapid cooling, or an inappropriate solvent choice.[1] To resolve this, try reheating the solution and adding more solvent to decrease the saturation. Then, allow the solution to cool more slowly. If the problem persists, a different solvent system should be investigated.[1] Pre-purification by another method, such as an acid-base extraction, might be necessary to remove impurities that inhibit crystallization.

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, or the unhydrolyzed ester precursor if the carboxylic acid was prepared by ester hydrolysis.[3] Another potential impurity is the decarboxylation product, which can form if the compound is exposed to high temperatures.[3]

Q5: How can I improve the purity of my final product if a single recrystallization is insufficient?

A5: If the initial recrystallization does not yield a product of desired purity, a second recrystallization from a different solvent system can be effective.[4] Alternatively, employing a preliminary purification step, such as an acid-base extraction, can remove acidic or basic impurities before recrystallization.[5] For highly impure samples, column chromatography may be necessary.[5]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline. The choice of solvent and the specific volumes should be determined from preliminary solubility tests.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Data Presentation

Table 1: Representative Solubility Data for Recrystallization Solvent Screening
SolventSolubility at 20°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability
WaterLowModerateGood potential, may require a larger volume of solvent.
EthanolModerateHighGood potential, may need to be used in a solvent/anti-solvent system with water.
AcetoneHighVery HighLikely too soluble for single-solvent recrystallization; consider as the "solvent" in a solvent/anti-solvent pair.
HexaneInsolubleInsolubleGood potential as an "anti-solvent".
TolueneLowModerateGood potential.
Ethyl AcetateModerateHighGood potential.

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Add a miscible anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.[1]- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
"Oiling Out" - The solution is cooling too rapidly.- The concentration of impurities is too high.- The chosen solvent is not ideal.- Reheat the solution, add more solvent, and allow it to cool more slowly.[1]- Perform a preliminary purification step like an acid-base extraction.- Experiment with a different recrystallization solvent or solvent system.[1]
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[1]
Discolored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Crude 5-Cyclopropylisoxazole- 3-carboxylic acid dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield add_antisolvent Add Anti-solvent or Concentrate no_crystals->add_antisolvent slow_cool Reheat, Add Solvent, Cool Slowly oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent min_wash Use Minimal Ice-Cold Wash low_yield->min_wash

Caption: Troubleshooting decision tree for common recrystallization issues.

References

optimizing reaction conditions for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and reliable method involves a two-step synthesis. The first step is the formation of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, via a Claisen condensation. This intermediate is then cyclized with hydroxylamine to form the isoxazole ring, yielding ethyl 5-cyclopropylisoxazole-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: I am observing a low yield in the first step (synthesis of ethyl 4-cyclopropyl-2,4-dioxobutanoate). What are the possible causes?

A2: Low yields in the Claisen condensation can stem from several factors. Ensure that anhydrous conditions are strictly maintained, as the sodium ethoxide reagent is highly sensitive to moisture. The purity of your starting materials, cyclopropyl methyl ketone and diethyl oxalate, is also crucial. Incomplete reaction can be another cause; ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive it to completion.

Q3: During the cyclocondensation step, I am getting a mixture of isomers. How can I improve the regioselectivity for the desired 5-cyclopropylisoxazole isomer?

A3: The reaction of 1,3-dicarbonyl compounds with hydroxylamine can potentially yield two regioisomers. The regioselectivity is influenced by the reaction conditions, particularly the pH. Generally, carrying out the reaction under neutral or slightly acidic conditions favors the formation of the isomer where the more sterically hindered ketone (in this case, the cyclopropyl ketone) reacts with the hydroxylamine first. It is recommended to use hydroxylamine hydrochloride directly to maintain a slightly acidic environment.

Q4: The final hydrolysis step to the carboxylic acid is not going to completion. What can I do?

A4: Incomplete hydrolysis is a common issue. You can try extending the reaction time or moderately increasing the reaction temperature. Ensuring a sufficient molar excess of the base (e.g., sodium hydroxide or potassium carbonate) is also critical. If you are using a biphasic system, vigorous stirring is necessary to ensure adequate mixing of the reactants.

Q5: What are the common impurities I should look out for?

A5: In the first step, unreacted starting materials are the most likely impurities. In the second step, the presence of the undesired regioisomer is a possibility. For the final step, the most common impurity is the unhydrolyzed ethyl ester. It is also important to consider potential degradation of the isoxazole ring under harsh basic conditions during hydrolysis, or decarboxylation of the final product at elevated temperatures.[1]

Experimental Protocols and Troubleshooting

The synthesis of this compound is typically performed in three main stages:

  • Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate 1)

  • Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate (Intermediate 2)

  • Hydrolysis to this compound (Final Product)

Below are the detailed experimental protocols for each stage, along with troubleshooting guides.

Stage 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This stage involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.[2]

  • Cool the reaction mixture to 0°C.[2]

  • Slowly add a mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) dropwise over approximately 15 minutes.[2]

  • Allow the reaction mixture to warm to room temperature naturally.[2]

  • Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.[2]

  • Heat the reaction mixture to 80°C and maintain for 45 minutes.[2]

  • Cool the mixture to room temperature and concentrate under reduced pressure.[2]

  • To the resulting solid, add ethyl acetate, wash with ethanol, and filter.[2]

  • Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.[2]

  • Extract the aqueous solution with diethyl ether.[2]

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[2]

Data Presentation: Stage 1

ParameterValueReference
Starting Materials Cyclopropyl methyl ketone, Diethyl oxalate[2]
Reagents Sodium, Anhydrous Ethanol, Sulfuric Acid[2]
Reaction Time ~2.5 hours[2]
Reaction Temperature 0°C to 80°C[2]
Reported Yield 93%[2]
Product Form Brown liquid[2]

Troubleshooting Guide: Stage 1

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Presence of moisture deactivating the sodium ethoxide.Ensure all glassware is oven-dried and use anhydrous ethanol. Run the reaction under an inert atmosphere (e.g., nitrogen).
Incomplete reaction.Increase the reaction time at room temperature or at 80°C. Monitor the reaction progress by TLC.
Purity of starting materials.Use freshly distilled starting materials.
Product is an inseparable oil Incomplete removal of solvent or impurities.Ensure complete removal of solvent under high vacuum. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient).
Formation of side products Self-condensation of diethyl oxalate or cyclopropyl methyl ketone.Maintain the recommended reaction temperature and addition rate.
Stage 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate

This stage involves the cyclocondensation of the β-dicarbonyl intermediate with hydroxylamine.

Experimental Protocol:

  • Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Data Presentation: Stage 2

ParameterExpected Value
Starting Materials Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Reagents Hydroxylamine hydrochloride, Ethanol
Reaction Time 2-6 hours (TLC monitored)
Reaction Temperature Reflux (~78°C)
Expected Yield 70-85%
Product Form Oil or low-melting solid

Troubleshooting Guide: Stage 2

IssuePossible Cause(s)Recommended Solution(s)
Formation of Regioisomers Reaction conditions favoring the formation of the undesired isomer.Control the pH of the reaction. Using hydroxylamine hydrochloride without an additional base usually favors the desired isomer. Consider buffering the reaction mixture.
Low Yield Incomplete reaction.Increase the reflux time. Ensure the hydroxylamine hydrochloride is of good quality.
Degradation of the product.Avoid excessively long reaction times at high temperatures.
Difficult Purification Close polarity of the two isomers.Optimize the solvent system for column chromatography. Sometimes, crystallization can be an effective purification method.
Stage 3: Hydrolysis of Ethyl 5-cyclopropylisoxazole-3-carboxylate

This is the final step to obtain the target carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to 50-60°C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) if further purification is needed.

Data Presentation: Stage 3

ParameterExpected Value
Starting Materials Ethyl 5-cyclopropylisoxazole-3-carboxylate
Reagents Sodium hydroxide, Ethanol, Water, Hydrochloric acid
Reaction Time 1-4 hours (TLC monitored)
Reaction Temperature 50-60°C
Expected Yield 85-95%
Product Form Solid

Troubleshooting Guide: Stage 3

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of sodium hydroxide and/or the reaction time. A moderate increase in temperature might also be beneficial.
Poor solubility of the ester.Add a co-solvent like THF to improve solubility.
Low Yield of Precipitated Product Product is partially soluble in the acidic aqueous solution.After acidification, extract the aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product.
Product Degradation Cleavage of the isoxazole ring under harsh basic conditions.Use milder basic conditions (e.g., lithium hydroxide at room temperature for a longer duration). Avoid excessively high temperatures.
Decarboxylation of the final product.Avoid high temperatures during workup and drying.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

G cluster_stage1 Stage 1: Synthesis of Intermediate 1 cluster_stage2 Stage 2: Synthesis of Intermediate 2 cluster_stage3 Stage 3: Synthesis of Final Product S1_Start Cyclopropyl methyl ketone + Diethyl oxalate S1_React Claisen Condensation (NaOEt, EtOH, 0°C to 80°C) S1_Start->S1_React S1_Workup Acidic Workup (H2SO4) S1_React->S1_Workup S1_Product Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate 1) S1_Workup->S1_Product S2_Start Intermediate 1 S2_React Cyclocondensation (NH2OH.HCl, EtOH, Reflux) S2_Start->S2_React S2_Workup Aqueous Workup S2_React->S2_Workup S2_Product Ethyl 5-cyclopropylisoxazole-3-carboxylate (Intermediate 2) S2_Workup->S2_Product S3_Start Intermediate 2 S3_React Hydrolysis (NaOH, EtOH/H2O, 50-60°C) S3_Start->S3_React S3_Workup Acidic Workup (HCl) S3_React->S3_Workup S3_Product This compound (Final Product) S3_Workup->S3_Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Impure Product Check_Stage Identify the problematic stage: Stage 1, 2, or 3? Problem->Check_Stage Stage1_Solutions Stage 1 Issues: - Check for moisture - Verify reagent purity - Increase reaction time Check_Stage->Stage1_Solutions Stage 1 Stage2_Solutions Stage 2 Issues: - Control pH for regioselectivity - Optimize reflux time - Improve purification method Check_Stage->Stage2_Solutions Stage 2 Stage3_Solutions Stage 3 Issues: - Increase base/time for hydrolysis - Use milder conditions to avoid degradation - Extract product from aqueous layer Check_Stage->Stage3_Solutions Stage 3 Success Problem Resolved Stage1_Solutions->Success Stage2_Solutions->Success Stage3_Solutions->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or Inconsistent Yields in the Cycloaddition Reaction

  • Question: We are experiencing low and variable yields during the 1,3-dipolar cycloaddition of cyclopropylacetylene with a nitrile oxide precursor to form the isoxazole ring. What are the potential causes and solutions?

  • Answer: Low yields in this key step can often be attributed to several factors:

    • Instability of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. Ensure that the nitrile oxide is generated in situ under controlled conditions and consumed immediately by the cyclopropylacetylene.

    • Reaction Conditions: Temperature and reaction time are critical. A gradual increase in temperature may be necessary, but excessive heat can lead to decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry: Precise stoichiometry of the reactants is crucial. Ensure accurate measurement and addition of all reagents.

    • Mixing: In larger scale reactors, inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Ensure adequate agitation throughout the reaction.

Issue 2: Formation of Significant Impurities

  • Question: Our scaled-up batches of this compound show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?

  • Answer: Impurity formation is a common challenge during scale-up. A systematic approach is required for identification and mitigation.

    • Impurity Identification: Characterize the impurities using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Common Impurities and Prevention:

      • Unreacted Starting Materials: This can be addressed by ensuring accurate stoichiometry and allowing for sufficient reaction time.

      • Side-Reaction Products: The formation of regioisomers (e.g., 3-cyclopropylisoxazole-5-carboxylic acid) is a possibility in some cycloaddition approaches. Optimizing the reaction temperature and choice of catalyst can improve regioselectivity.

      • Degradation Products: Isoxazole rings, particularly those with carboxylic acid substituents, can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions during workup. It is also possible for decarboxylation to occur at elevated temperatures. To minimize degradation, maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction and workup, and use moderate temperatures.

Issue 3: Difficulties in Purification

  • Question: We are struggling to effectively purify this compound at a larger scale. Standard silica gel chromatography is resulting in product loss and is not providing adequate separation. What are our options?

  • Answer: Carboxylic acids can be challenging to purify by standard chromatography. Consider the following alternative methods:

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Finding the right solvent or solvent mixture is key and may require some screening.

    • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it may be less cost-effective for very large scales.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when synthesizing this compound?

    • A1: The synthesis may involve hazardous reagents. It is important to consult the Safety Data Sheet (SDS) for all chemicals used. The product itself is classified as Acute Toxicity, Oral (Category 4).[1] Standard personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn.

  • Q2: What is a common synthetic route for this compound?

    • A2: A common and effective method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) with an alkyne, in this case, cyclopropylacetylene. The resulting isoxazole can then be carboxylated at the 3-position, or a precursor with a carboxylate equivalent can be used in the cycloaddition.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Reaction progress can be effectively monitored by TLC or HPLC. For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot indicate the reaction's progress. HPLC provides a more quantitative measure of the conversion.

  • Q4: My final product is not fully dry and contains residual solvent. How can I effectively dry it?

    • A4: Ensure that the organic extracts are thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. The purified solid product should be dried under high vacuum, potentially with gentle heating if it is thermally stable. Storing the final product under an inert atmosphere can prevent the reabsorption of moisture.

Quantitative Data Summary

ParameterValueReference
Melting Point96-100 °C[1]
Molecular Weight153.14 g/mol
Assay≥95%[1]

Experimental Protocols

Proposed Synthesis: 1,3-Dipolar Cycloaddition Route

This protocol describes a general approach. Optimization of specific conditions may be required for scale-up.

  • Generation of Nitrile Oxide: In a suitable reactor under an inert atmosphere, a solution of a hydroximoyl chloride precursor (e.g., derived from glyoxylic acid) in an appropriate solvent (e.g., dichloromethane) is treated with a non-nucleophilic base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C) to generate the nitrile oxide in situ.

  • Cycloaddition: To the freshly generated nitrile oxide solution, cyclopropylacetylene is added portion-wise, maintaining the reaction temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.

  • Workup: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester of this compound.

  • Hydrolysis: The crude ester is dissolved in a suitable solvent mixture (e.g., THF/water) and treated with a base (e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Purification: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to yield the crude this compound. Further purification can be achieved by acid-base extraction or crystallization.

Protocol for Acid-Base Extraction Purification

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt.

  • Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product should precipitate out of the solution.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

SynthesisWorkflow start Starting Materials (Hydroximoyl chloride precursor, Cyclopropylacetylene) nitrile_oxide In situ Nitrile Oxide Generation start->nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition ester Crude Ester of 5-Cyclopropylisoxazole- 3-carboxylic acid cycloaddition->ester hydrolysis Base Hydrolysis ester->hydrolysis crude_acid Crude 5-Cyclopropylisoxazole- 3-carboxylic acid hydrolysis->crude_acid purification Purification (Acid-Base Extraction or Crystallization) crude_acid->purification final_product Pure 5-Cyclopropylisoxazole- 3-carboxylic acid purification->final_product

Caption: Proposed synthetic workflow for this compound.

ImpurityTroubleshooting start Impurity Detected (by HPLC/LC-MS) characterize Characterize Impurity (LC-MS, NMR) start->characterize path1 Known Side Product (e.g., Regioisomer) characterize->path1 Identify path2 Degradation Product (e.g., Ring-opened) characterize->path2 Identify path3 Unreacted Starting Material characterize->path3 Identify solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->solution1 solution2 Modify Workup/Purification (Lower Temp, Inert Atmosphere) path2->solution2 solution3 Re-purify Starting Materials Increase Reaction Time path3->solution3 end Impurity Minimized solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for impurity identification and mitigation.

AcidBaseExtraction start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (Neutral/Basic Impurities) separate1->org_layer1 aq_layer1 Aqueous Layer (Product as Salt) separate1->aq_layer1 acidify Acidify Aqueous Layer (e.g., 1M HCl) aq_layer1->acidify extract_acid Extract with Organic Solvent acidify->extract_acid separate2 Separate Layers extract_acid->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 org_layer2 Organic Layer (Pure Product) separate2->org_layer2 dry_concentrate Dry and Concentrate Organic Layer org_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for the acid-base extraction purification of this compound.

References

Technical Support Center: 5-Cyclopropylisoxazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the formation of an ester precursor, typically ethyl 5-cyclopropylisoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent it?

A2: The dimeric byproduct is likely a furoxan, which results from the dimerization of the nitrile oxide intermediate. This is a common side reaction in 1,3-dipolar cycloadditions, especially if the concentration of the nitrile oxide is too high or if the dipolarophile (cyclopropylacetylene) is not reactive enough. To minimize furoxan formation, it is crucial to generate the nitrile oxide in situ and ensure it reacts promptly with the cyclopropylacetylene.

Q3: My final product has a low melting point and appears oily, but I expect a solid. What could be the issue?

A3: An oily product or a low melting point suggests the presence of impurities. The most likely impurity is the unreacted ethyl 5-cyclopropylisoxazole-3-carboxylate, which has a lower melting point than the carboxylic acid. Incomplete hydrolysis is a common reason for this. Other potential impurities could be residual solvents or byproducts from the cycloaddition step.

Q4: How can I effectively purify the final this compound?

A4: Purification can be effectively achieved through acid-base extraction. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), the carboxylic acid will be converted to its salt and move to the aqueous layer. This layer can then be separated, acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration. If the product remains oily, it can be extracted back into an organic solvent, dried, and concentrated. For highly persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the synthesis of this compound.

Low Yield of Ethyl 5-Cyclopropylisoxazole-3-carboxylate (Ester Precursor)
Possible Cause Suggested Solution
Inefficient Nitrile Oxide Generation Ensure the purity of the nitrile oxide precursor (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) and the base (e.g., triethylamine). The reaction should be carried out under anhydrous conditions to prevent premature decomposition of the nitrile oxide.
Dimerization of Nitrile Oxide (Furoxan Formation) Add the base (e.g., triethylamine) slowly to the reaction mixture containing cyclopropylacetylene and the nitrile oxide precursor. This maintains a low concentration of the free nitrile oxide, favoring the cycloaddition over dimerization.
Low Reactivity of Cyclopropylacetylene While cyclopropylacetylene is generally reactive, ensure it is of high purity. Using a slight excess of cyclopropylacetylene can help drive the reaction to completion.
Suboptimal Reaction Temperature The 1,3-dipolar cycloaddition is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures.
Incomplete Hydrolysis of the Ester
Possible Cause Suggested Solution
Insufficient Base or Acid Ensure a sufficient molar excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) is used. Typically, 2-3 equivalents are recommended.
Short Reaction Time or Low Temperature Monitor the reaction progress by TLC until the starting ester spot is no longer visible. If the reaction is slow at room temperature, gentle heating (reflux) may be required to drive it to completion.[1]
Poor Solubility of the Ester If using a biphasic system (e.g., aqueous base and an organic solvent), ensure vigorous stirring to maximize the interfacial area. Adding a co-solvent like THF or ethanol can improve the solubility of the ester in the reaction medium.
Product Purity Issues
Issue Possible Cause Suggested Solution
Persistent Oily Product Unhydrolyzed ester, residual solvent.Ensure complete hydrolysis as described above. After work-up, dry the product under high vacuum to remove all solvent traces. If the product is still oily, purify by column chromatography.
Broad Melting Point Presence of multiple impurities.Re-purify the product using acid-base extraction, paying close attention to the pH at each step. If this is not sufficient, recrystallization from a suitable solvent system or column chromatography should be employed.
Streaking on TLC Plate The carboxylic acid is ionized on the silica gel.Add a small amount of acetic acid or formic acid (0.5-1%) to the TLC eluent to suppress ionization and obtain well-defined spots.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

This protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition.

Materials:

  • Cyclopropylacetylene

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylacetylene (1.0 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 equivalents) in anhydrous DCM via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl 5-cyclopropylisoxazole-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

This protocol is a general method for the hydrolysis of isoxazole esters.[1]

Materials:

  • Ethyl 5-cyclopropylisoxazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF (or ethanol) and water.

  • Add LiOH or NaOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent (THF or ethanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The this compound should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

While specific yield and purity data for the synthesis of this compound are not extensively reported in the literature, the following table provides expected ranges based on similar isoxazole syntheses.

Step Parameter Expected Range
Ester Synthesis Yield60-85%
Purity (after chromatography)>95%
Ester Hydrolysis Yield85-95%
Purity (after precipitation/extraction)>98%
Overall Synthesis Overall Yield50-80%

Visualizations

experimental_workflow cluster_ester_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis A Cyclopropylacetylene + Ethyl 2-chloro-2-(hydroxyimino)acetate B 1,3-Dipolar Cycloaddition (Et3N, DCM, 0°C to RT) A->B C Work-up (Wash, Dry, Concentrate) B->C D Purification (Column Chromatography) C->D E Ethyl 5-cyclopropylisoxazole-3-carboxylate D->E F Ester Precursor E->F Product from Step 1 G Base Hydrolysis (LiOH or NaOH, THF/H2O) F->G H Work-up (Solvent Removal, Wash) G->H I Acidification (HCl) H->I J Isolation (Filtration or Extraction) I->J K This compound J->K troubleshooting_yield Start Low Yield Issue Step1 Check Ester Synthesis Step Start->Step1 Step2 Check Hydrolysis Step Start->Step2 Cause1a Inefficient Nitrile Oxide Generation Step1->Cause1a Cause1b Furoxan Formation Step1->Cause1b Cause2a Incomplete Reaction Step2->Cause2a Solution1a Use pure reagents, anhydrous conditions Cause1a->Solution1a Solution1b Slow addition of base Cause1b->Solution1b Solution2a Increase reaction time/temp, use excess base/acid Cause2a->Solution2a purification_pathway Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve WashBase Wash with aq. Base (e.g., NaHCO3) Dissolve->WashBase Separate Separate Layers WashBase->Separate Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Isolate Isolate Pure Acid (Filtration/Extraction) Acidify->Isolate Pure Pure Product Isolate->Pure

References

Technical Support Center: Amide Coupling with Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide coupling reactions involving sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for challenging amide bond formations.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with a sterically hindered carboxylic acid is giving low to no yield. What are the common causes?

A1: Low yields in amide couplings with sterically hindered carboxylic acids are a frequent challenge. The primary reason is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid due to steric congestion around the reaction centers. Standard coupling reagents like DCC, EDC/HOBt, and even HATU may not be potent enough to overcome this high activation energy barrier.[1][2] The activated intermediate formed by these reagents might decompose or engage in side reactions before the desired coupling occurs.[1]

Q2: What alternative coupling reagents are more effective for sterically hindered substrates?

A2: For sterically demanding couplings, more powerful activating agents are necessary. Consider the following classes of reagents:

  • Acyl Fluoride Precursors: In situ generation of highly reactive acyl fluorides has proven very successful for extremely hindered couplings.[3][4][5] Acyl fluorides are less sterically demanding than many other activated species.[1][4][5] Reagents like TCFH-NMI and BTFFH are excellent options.[1][4][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be highly effective for difficult couplings and can help minimize racemization.[1]

  • Uronium/Aminium Salts: While standard reagents like HBTU may fail, more reactive analogues such as HATU and HCTU can sometimes provide better results.[1][7] COMU is another efficient reagent that is more soluble in a wider range of solvents.[8][9]

  • Acid Halides: Converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride is a classic and robust method, although the conditions can be harsh.[2][]

Q3: Can I improve my yield by simply changing the reaction conditions?

A3: Absolutely. Optimizing reaction conditions can significantly impact the outcome of a difficult coupling reaction. Key parameters to consider are:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also been shown to be effective in accelerating these reactions.[1]

  • Solvent: Solvents can play a crucial role. For some systems, switching from common solvents like DCM to acetonitrile or DMF may improve results.[11]

  • Base: The choice of a non-nucleophilic base is critical. Diisopropylethylamine (DIPEA) is a common choice.[1][12] The selection of the base can also be important in minimizing side reactions like epimerization.[6]

  • Additives: Additives like HOBt or DMAP can sometimes enhance the efficiency of the coupling reaction.[13][14]

Q4: I am observing the formation of an activated ester by LC-MS, but the reaction is not proceeding to the amide product. What should I do?

A4: This observation indicates that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step due to steric hindrance.[2] In this scenario, you should consider:

  • Increasing the reaction temperature to facilitate the sterically hindered nucleophilic attack.[1]

  • Switching to a more reactive activating agent that forms a more electrophilic intermediate, such as an acyl fluoride.[4][5]

  • Prolonging the reaction time , as some sterically hindered couplings may simply require more time to reach completion.[2]

Q5: Are there any alternative synthetic strategies for forming amides with exceptionally hindered substrates?

A5: Yes, when conventional coupling methods fail, alternative strategies can be employed. One powerful, albeit less conventional, method is the reaction of a Grignard reagent with an isocyanate.[15][16] This approach forms a C-C bond to generate the amide and has been shown to be effective for the synthesis of exceptionally hindered amides where traditional C-N bond forming strategies are unsuccessful.[15][16]

Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Substrates
Coupling Reagent ClassExample ReagentsKey AdvantagesCommon SolventsTypical Base
Acyl Fluoride Precursors BTFFH, TCFH-NMI, Deoxo-FluorHighly reactive, less sterically demanding intermediate.[1][4][5]CH₂Cl₂, THFDIPEA, NMI
Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings, can reduce racemization.[1]DMF, CH₂Cl₂DIPEA
Uronium/Aminium Salts HATU, HCTU, COMUHigh coupling rates, many options available.[7][17]DMF, NMPDIPEA, NMM
Carbodiimides EDC, DCC (with additives)Commonly available and cost-effective.CH₂Cl₂, DMFDIPEA, DMAP
Acid Halide Formation Oxalyl chloride, SOCl₂Forms highly reactive acyl chloride.[]CH₂Cl₂, TolueneEt₃N, DIPEA

Experimental Protocols

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation with BTFFH

This protocol is adapted for challenging couplings where standard methods have failed.[1][3][18]

  • Activation: To a solution of the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80°C) for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.

Protocol 2: Amide Coupling via Acid Chloride Formation

This is a general and robust method for coupling with unreactive amines.[1]

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Add a slight excess of oxalyl chloride (1.2-1.5 equivalents) followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Cool the solution to 0°C.

  • Add a solution of the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Amide Coupling check_reagents Are you using standard coupling reagents (e.g., EDC/HOBt, HATU)? start->check_reagents use_potent_reagent Switch to a more potent coupling reagent check_reagents->use_potent_reagent Yes optimize_conditions Have you optimized reaction conditions? check_reagents->optimize_conditions No reagent_options Options: - Acyl Fluoride Precursors (BTFFH, TCFH) - Phosphonium Salts (PyBOP) - Acid Chlorides use_potent_reagent->reagent_options use_potent_reagent->optimize_conditions condition_options Increase Temperature / Microwave Change Solvent (ACN, DMF) Screen Bases (DIPEA) optimize_conditions->condition_options No alternative_strategy Consider alternative strategies optimize_conditions->alternative_strategy Yes condition_options->alternative_strategy grignard_method Use Grignard + Isocyanate Method for exceptionally hindered cases alternative_strategy->grignard_method Yes success Success: Improved Yield alternative_strategy->success No, optimization worked grignard_method->success end End success->end

Caption: Troubleshooting workflow for sterically hindered amide coupling.

Reagent_Selection_Logic substrate Substrate Assessment: Sterically Hindered Carboxylic Acid mild_conditions Mild Conditions Required? substrate->mild_conditions harsh_ok Harsh Conditions Tolerated? mild_conditions->harsh_ok No acyl_fluoride Acyl Fluoride Precursors (e.g., BTFFH, TCFH-NMI) mild_conditions->acyl_fluoride Yes phosphonium Phosphonium Salts (e.g., PyBOP, PyAOP) mild_conditions->phosphonium Yes acid_chloride Acid Chloride Formation (e.g., Oxalyl Chloride, SOCl₂) harsh_ok->acid_chloride Yes exceptionally_hindered Exceptionally Hindered? harsh_ok->exceptionally_hindered No acyl_fluoride->exceptionally_hindered phosphonium->exceptionally_hindered grignard Grignard + Isocyanate exceptionally_hindered->grignard Yes

Caption: Logic for selecting a coupling reagent for hindered substrates.

References

preventing decarboxylation as a side reaction in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with isoxazole synthesis and encountering challenges with unwanted side reactions, particularly decarboxylation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and maximize the yield of your desired isoxazole products.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a common side reaction in isoxazole synthesis?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of isoxazole synthesis, this often occurs when an isoxazole-carboxylic acid intermediate or final product is formed, especially under thermal stress or in the presence of acid or base. Certain starting materials, such as β-ketoesters, can also be prone to decarboxylation under the reaction conditions used for isoxazole formation.[1]

Q2: I am synthesizing a 5-hydroxyisoxazole-4-carboxylic acid derivative and observing significant decarboxylation. What is the mechanism and how can I prevent it?

A2: This is a common issue. The decarboxylation of 5-hydroxyisoxazole-4-carboxylic acids proceeds through a β-keto acid-type mechanism. The 5-hydroxyisoxazole tautomerizes to its keto form, an azlactone. This azlactone contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially with heat or under acidic or basic conditions.[2] The most effective prevention strategy is to protect the 5-hydroxyl group as an ether (e.g., an ethoxy or benzyloxy group). This protection prevents the initial tautomerization to the reactive azlactone intermediate.[2]

Q3: What are the key reaction parameters to control to minimize decarboxylation in general isoxazole syntheses?

A3: Several factors can influence the rate of decarboxylation. Careful control of the following parameters is crucial:

  • Temperature: Higher temperatures generally accelerate decarboxylation. Whenever possible, running the reaction at a lower temperature is advisable, even if it requires a longer reaction time.[3]

  • pH: Both acidic and basic conditions can promote decarboxylation, depending on the specific substrate. Maintaining a neutral pH during the reaction and workup can be beneficial.[4]

  • Solvent: The choice of solvent can influence reaction rates. Less polar solvents may be preferred in some cases.[2]

  • Base Selection: When a base is required, using a milder base or optimizing the stoichiometry can help to avoid promoting decarboxylation. For instance, in the in-situ generation of nitrile oxides, mild bases like NaHCO₃ or Et₃N are often used.[5]

Q4: Can I use protecting groups to prevent decarboxylation of isoxazole carboxylic acids other than the 5-hydroxy variant?

A4: Yes, protecting the carboxylic acid functional group as an ester is a common strategy. Methyl, ethyl, or benzyl esters are frequently used. The choice of ester depends on the overall synthetic route and the conditions required for its eventual removal. These protecting groups are generally stable to a range of reaction conditions used in subsequent synthetic steps.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired isoxazole with the presence of a decarboxylated byproduct.

Potential Cause Recommended Solution
Reaction temperature is too high. Lower the reaction temperature and monitor the reaction over a longer period. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and side-product formation.[3]
Inappropriate pH during reaction or workup. If possible, maintain a neutral pH. Use buffered solutions or mild acids/bases for pH adjustments during the workup.[4]
Strong base promoting decarboxylation. Switch to a milder base (e.g., from an alkoxide to a carbonate or an amine base like triethylamine). Use the minimum stoichiometric amount of base required.[5]
For hydroxyisoxazole carboxylic acids: Tautomerization to a reactive intermediate. Protect the hydroxyl group as an ether (e.g., ethoxy or benzyloxy) prior to subsequent reaction steps.[2]

Issue 2: The desired isoxazole carboxylic acid is unstable and decarboxylates during purification.

Potential Cause Recommended Solution
Silica gel chromatography promotes decarboxylation. The acidic nature of silica gel can catalyze decarboxylation. Consider using neutral or basic alumina for chromatography. Alternatively, purification by recrystallization or distillation (if applicable) may be better options.
Thermal instability. Perform all purification steps at low temperatures. Use a cold water bath for solvent evaporation under reduced pressure.

Data Presentation

The following table summarizes the effect of hydroxyl group protection on the yield of an isoxazole-4-carboxylic acid, demonstrating the effectiveness of this strategy in preventing decarboxylation.

Compound Step Yield (%) Reference
Protected Oxazole EsterSynthesis of 5-ethoxyoxazole derivative84[2]
Protected Isoxazole Carboxylic AcidSaponification of the ester65[2]

This data illustrates that by protecting the hydroxyl group, the isoxazole-4-carboxylic acid can be successfully synthesized and isolated in good yield, whereas the unprotected analogue is unstable.[2]

Experimental Protocols

Protocol 1: Synthesis of a Stable 5-Ethoxyoxazole Derivative to Prevent Decarboxylation[2]

This protocol describes a two-step process to synthesize a stable 5-ethoxyoxazole-4-carboxylic acid by first protecting the hydroxyl group.

Step 1: Synthesis of the Protected Oxazole (e.g., Ethyl 5-ethoxy-2-substituted-oxazole-4-carboxylate)

  • To a solution of the starting 1,3-diester in a suitable solvent, add iodine and triphenylphosphine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to isolate the protected oxazole.

  • Purify the product by column chromatography. The reported yield for a similar transformation is 84%.[2]

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the protected oxazole from Step 1 in a suitable solvent mixture (e.g., THF/water).

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the mixture at room temperature until the saponification is complete, as monitored by TLC.

  • Carefully acidify the reaction mixture with a mild acid and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid. The reported yield for this step is 65%.[2]

Visualizations

Below are diagrams illustrating key concepts related to preventing decarboxylation in isoxazole synthesis.

Decarboxylation_Mechanism Decarboxylation Mechanism of 5-Hydroxyisoxazole-4-Carboxylic Acid cluster_0 Unstable Intermediate cluster_1 Decarboxylation 5-Hydroxyisoxazole 5-Hydroxyisoxazole Azlactone (β-Keto Acid form) Azlactone (β-Keto Acid form) 5-Hydroxyisoxazole->Azlactone (β-Keto Acid form) Tautomerization Decarboxylated Product Decarboxylated Product Azlactone (β-Keto Acid form)->Decarboxylated Product Heat or Acid/Base CO2 CO2 Azlactone (β-Keto Acid form)->CO2

Caption: Mechanism of decarboxylation in 5-hydroxyisoxazole-4-carboxylic acids.

Troubleshooting_Workflow Troubleshooting Workflow for Decarboxylation Start Decarboxylation Observed IsHydroxyisoxazole Is the starting material a 5-hydroxyisoxazole-4-carboxylic acid? Start->IsHydroxyisoxazole ProtectHydroxyl Protect the hydroxyl group as an ether. IsHydroxyisoxazole->ProtectHydroxyl Yes CheckTemp Is the reaction temperature high? IsHydroxyisoxazole->CheckTemp No End Problem Resolved ProtectHydroxyl->End LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp Yes CheckpH Is the reaction run under strong acidic or basic conditions? CheckTemp->CheckpH No LowerTemp->End AdjustpH Use milder conditions or adjust pH to neutral. CheckpH->AdjustpH Yes CheckpH->End No AdjustpH->End

Caption: A decision tree for troubleshooting unwanted decarboxylation.

References

stability issues and degradation of 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cyclopropylisoxazole-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration (2-8°C) is advisable. The compound should be protected from moisture, high temperatures, and direct light to prevent potential degradation.

Q2: What are the potential degradation pathways for this compound under experimental conditions?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of isoxazole and carboxylic acid moieties, several potential degradation routes can be anticipated:

  • Hydrolytic Degradation: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products. The stability of carboxylic acid-containing compounds can be pH-dependent.

  • Thermal Degradation: Carboxylic acids, particularly when attached to heterocyclic rings, can undergo decarboxylation (loss of CO2) at elevated temperatures.

  • Photodegradation: Isoxazole derivatives can be sensitive to UV light, which may induce photochemical reactions leading to decomposition.

Q3: What are the visible signs of degradation for this compound?

A3: Visual signs of degradation may include a change in the color or appearance of the solid material. Analytically, degradation can be observed as the appearance of new peaks or a decrease in the main peak's area percentage in chromatograms (e.g., HPLC, LC-MS).

Q4: What are some common impurities that might be present in a sample of this compound?

A4: Common impurities could include unreacted starting materials from the synthesis, byproducts from side reactions, or degradation products. For instance, in syntheses involving the hydrolysis of an ester precursor, the unreacted ester is a common impurity.[2]

Q5: In what biological pathways might this compound and its derivatives be active?

A5: Isoxazole derivatives have been investigated for their inhibitory activity against various enzymes.[3][4][5][6] Some have shown potential to inhibit enzymes in the cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are involved in inflammation.[3][6] Additionally, isoxazole-containing compounds have been explored as inhibitors of carbonic anhydrase[4][7] and as potential anti-cancer agents.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.- Ensure the compound is stored under the recommended conditions (cool, dry, protected from light).- Use a fresh batch of the compound and compare results.- Perform a purity check using HPLC or LC-MS before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound during the experiment (e.g., due to pH, temperature, or light exposure).- Analyze the reaction or sample preparation conditions. If harsh pH or high temperatures are used, consider milder alternatives.- Protect the sample from light during the experiment and analysis.- Use a stability-indicating analytical method to separate the main compound from its degradation products.[10][11][12][13]
Low yield or formation of byproducts in a reaction involving this compound. Instability of the compound under the reaction conditions.- If the reaction is performed at a high temperature, consider lowering it and extending the reaction time.- If strong acids or bases are used, explore the use of milder reagents.- Ensure all starting materials and solvents are pure and dry.
Poor solubility of the compound in the desired solvent. Intrinsic property of the compound.- Test a range of solvents to find a suitable one.- Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.- For biological assays, consider preparing a stock solution in a solvent like DMSO and then diluting it in the aqueous buffer.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound and to develop stability-indicating analytical methods.[14][15][16][17][18]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) for 24 hours. Also, expose the solid compound to the same conditions.

Analysis of Degraded Samples:

All samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.[10][11][12][13]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.[19][20]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 254 nm is often a good starting point).

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject a small volume (e.g., 10 µL) into the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Visualizations

stability_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_degradation Potential Degradation Pathways cluster_analysis Analysis storage Store in cool, dry, dark place experiment This compound storage->experiment Use fresh sample handling Avoid moisture and high temperatures handling->experiment hydrolysis Hydrolysis (Acid/Base) experiment->hydrolysis Exposure to strong acid/base thermal Thermal Degradation (Decarboxylation) experiment->thermal High temperature photo Photodegradation (UV Exposure) experiment->photo UV light exposure hplc Purity Check (HPLC/LC-MS) hydrolysis->hplc thermal->hplc photo->hplc

Caption: Logical workflow for handling and assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify or Obtain New Batch is_pure->purify No check_conditions Review Experimental Conditions (pH, Temp, Light) is_pure->check_conditions Yes purify->check_purity modify_conditions Modify Conditions (Milder pH, Lower Temp, Protect from Light) check_conditions->modify_conditions end Consistent Results modify_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

signaling_pathway stimulus Inflammatory Stimulus membrane Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX Enzymes aa->cox lox 5-LOX Enzyme aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation compound 5-Cyclopropylisoxazole- 3-carboxylic acid (Potential Inhibitor) compound->cox Inhibits compound->lox Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition of COX and 5-LOX enzymes by this compound.

References

Technical Support Center: Analytical Methods for 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopropylisoxazole-3-carboxylic acid. It is designed to address specific issues that may be encountered during the analysis of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Potential impurities in this compound can originate from the synthetic route or degradation.

  • Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the specific synthetic pathway used. For instance, if synthesized from a corresponding ester, the unhydrolyzed ester could be a potential impurity.

  • Degradation Products: Isoxazole rings can be susceptible to degradation under certain conditions, such as exposure to UV light or harsh pH, which may lead to ring-opening or other transformations.[1][2] Studies on other isoxazole derivatives have shown that degradation can be a source of impurities.[1][2]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

The most common and suitable analytical techniques for impurity profiling of pharmaceutical compounds like this compound are:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment of non-volatile organic molecules. A reversed-phase HPLC method with UV detection is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities. Derivatization may be necessary for a carboxylic acid to increase its volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a powerful tool for the identification and quantification of impurities, especially at low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities once they are isolated.

Q3: Are there any established analytical methods for this compound?

Troubleshooting Guides

HPLC Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Below are common issues and their solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the acidic analyte and the silica-based column packing.

  • Solution:

    • Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.

    • Use of a Buffered Mobile Phase: Employ a buffer to maintain a consistent pH throughout the analysis.

    • Column Choice: Use a column with end-capping or a polymer-based column to minimize silanol interactions.

  • Possible Cause: Sample solvent is stronger than the mobile phase.

  • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition or temperature.

  • Solution:

    • Mobile Phase Preparation: Premix the mobile phase solvents to ensure a consistent composition. If using a gradient mixer, ensure it is functioning correctly.

    • Column Temperature: Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%.

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting a sequence.

Issue 3: High Backpressure

  • Possible Cause: Blockage in the HPLC system, often at the column inlet frit.

  • Solution:

    • Sample Filtration: Filter all samples and mobile phases to remove particulate matter.

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

    • Column Flushing: If high pressure persists, disconnect the column and flush it in the reverse direction with a strong solvent.

Experimental Protocols

Proposed HPLC-UV Method for Purity Analysis

This is a suggested starting method and must be validated for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile
Proposed GC-MS Method for Volatile Impurities (with Derivatization)

This method is suitable for identifying and quantifying volatile or semi-volatile impurities.

ParameterRecommended Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Derivatization Protocol Mix 1 mg of sample with 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 50-500 m/z

Quantitative Data Summary

The following table provides typical performance characteristics for a validated HPLC-UV method for a small molecule pharmaceutical. These values should be established during method validation for this compound.

ParameterTypical Value
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98-102%

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in HPLC Analysis pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time high_pressure High Backpressure pressure->high_pressure High low_pressure Low/No Pressure pressure->low_pressure Low peak_tailing Peak Tailing/Fronting peak_shape->peak_tailing Asymmetric split_peaks Split Peaks peak_shape->split_peaks Multiple Apexes rt_drift Retention Time Drift retention_time->rt_drift Gradual Change rt_shift Sudden Retention Time Shift retention_time->rt_shift Abrupt Change solution_hp Check for blockages (frit, tubing). Flush column. Filter sample/mobile phase. high_pressure->solution_hp solution_lp Check for leaks. Check pump seals. Ensure solvent lines are primed. low_pressure->solution_lp solution_tailing Adjust mobile phase pH. Use end-capped column. Dissolve sample in mobile phase. peak_tailing->solution_tailing solution_split Check for column void. Ensure sample is fully dissolved. Clean injector. split_peaks->solution_split solution_drift Use column oven. Ensure proper system equilibration. Check for mobile phase evaporation. rt_drift->solution_drift solution_shift Check mobile phase composition. Ensure correct column is installed. rt_shift->solution_shift

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Analysis_Workflow start Sample of this compound hplc_uv HPLC-UV Analysis for Purity start->hplc_uv impurity_detected Impurity Detected? hplc_uv->impurity_detected pass Purity Meets Specification impurity_detected->pass No lc_ms LC-MS for Identification (Mass) impurity_detected->lc_ms Yes isolate Isolate Impurity (Prep-HPLC) lc_ms->isolate nmr NMR for Structure Elucidation isolate->nmr characterize Characterize and Quantify Impurity nmr->characterize

Caption: A general workflow for the detection and characterization of impurities.

References

Technical Support Center: Chiral Separation of 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of this compound derivatives, with a focus on Supercritical Fluid Chromatography (SFC).

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: The carboxylic acid group can interact with active sites (e.g., residual silanols) on the stationary phase, causing peak tailing.Use an Acidic Additive: Add a small percentage (typically 0.1-0.5%) of an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the co-solvent. This suppresses the ionization of the analyte and masks active sites on the stationary phase.[1]
Inappropriate Co-solvent: The chosen co-solvent may not be optimal for the analyte's solubility or for preventing interactions.Screen Different Co-solvents: Test methanol, ethanol, and isopropanol. Methanol is often a good starting point due to its protic nature, which helps solvate ionized species.[2]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume/Concentration: Decrease the sample load by half and observe the effect on peak shape.
Low or No Resolution (Rs < 1.5) Incorrect Chiral Stationary Phase (CSP): The selected CSP may not provide enantioselectivity for this class of compounds.Screen Different CSPs: Polysaccharide-based CSPs are highly effective for isoxazole derivatives.[3] Screen columns such as Chiralpak® AD-H (amylose-based) and Lux™ Cellulose-2 (cellulose-based), as they have shown excellent resolution for similar structures.[3]
Mobile Phase Composition: The percentage of co-solvent may not be optimal for achieving separation.Optimize Co-solvent Percentage: Vary the co-solvent percentage (e.g., from 10% to 40%). A lower percentage generally increases retention and may improve resolution, but can also broaden peaks.
Temperature: Sub-optimal temperature can affect chiral recognition.Adjust Column Temperature: Evaluate a temperature range, for example, from 25°C to 45°C. Changes in temperature can impact selectivity and resolution.[3]
Poor Reproducibility (Shifting Retention Times) Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.
Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase, especially the additive concentration.Ensure Precise Mobile Phase Preparation: Use a high-precision balance and volumetric flasks to prepare the mobile phase and additives.
System Pressure Fluctuations: Issues with the back pressure regulator (BPR) or pump.Check System Performance: Monitor the system pressure. If fluctuations are observed, consult the instrument manual for troubleshooting the BPR and pump.
No Elution of Peaks Strong Analyte Retention: The analyte is too strongly retained on the column under the current conditions.Increase Elution Strength: Gradually increase the percentage of the co-solvent in the mobile phase. If necessary, consider a stronger co-solvent (e.g., switch from isopropanol to ethanol or methanol).
Sample Solubility Issues: The analyte may have precipitated in the sample solvent or on the column.Verify Sample Solubility: Ensure the analyte is fully dissolved in the injection solvent. The sample solvent should ideally be the same as the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting technique for the chiral separation of this compound derivatives?

A1: Supercritical Fluid Chromatography (SFC) is the highly recommended starting point. SFC often provides faster separations, higher efficiency, and is considered a "greener" technique compared to normal-phase HPLC.[4] Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[3][5]

Q2: Why is an acidic additive necessary for separating a carboxylic acid derivative like this on a chiral column?

A2: Acidic additives, such as formic or acetic acid, are used to improve peak shape and control retention.[1] They work by suppressing the deprotonation of the carboxylic acid group on the analyte, which minimizes undesirable ionic interactions with the stationary phase that can lead to severe peak tailing.

Q3: Which chiral stationary phases (CSPs) are most successful for isoxazole derivatives?

A3: Polysaccharide-based CSPs, particularly those based on amylose and cellulose derivatives, have demonstrated excellent performance. Specifically, Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Lux™ Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) have been reported to provide high resolution for structurally related 3-carboxamido-5-aryl isoxazole derivatives.[3]

Q4: Can I use HPLC for this separation?

A4: Yes, High-Performance Liquid Chromatography (HPLC) can also be used. Both normal-phase and reversed-phase methods can be developed. For normal-phase HPLC, you would typically use a mobile phase like hexane/ethanol with an acidic additive. For reversed-phase, a C18 column with a mobile phase of acetonitrile/water with a buffer and an appropriate chiral selector or a chiral column designed for reversed-phase conditions would be used. However, SFC is often preferred for its speed and efficiency in chiral separations.[4]

Q5: My resolution is good, but my analysis time is too long. How can I speed it up?

A5: To reduce the analysis time in SFC, you can:

  • Increase the Flow Rate: SFC's low viscosity mobile phase allows for higher flow rates (e.g., 3-5 mL/min) without a significant loss in efficiency.

  • Increase the Co-solvent Percentage: A higher concentration of the alcohol co-solvent will decrease retention times.

  • Use a Shorter Column: If the resolution is very high (Rs > 3), you may be able to switch to a shorter column (e.g., 150 mm instead of 250 mm) to decrease the run time while maintaining adequate separation.

Q6: What should I do if my compound is not soluble in the mobile phase?

A6: If solubility is an issue in the initial mobile phase (e.g., low percentage of alcohol in CO2), you may need to dissolve the sample in a stronger solvent for injection. However, be cautious as a strong injection solvent can cause peak distortion. It is best to dissolve the sample in the mobile phase itself whenever possible. If a different solvent must be used, keep the injection volume as small as possible.

Data Presentation

The following tables summarize representative data for the chiral separation of structurally similar 3-carboxamido-5-aryl isoxazole derivatives using SFC, which can be used as a starting point for method development for this compound.

Table 1: Chiral Stationary Phase Screening Results

Conditions: SFC; Mobile Phase: CO₂/Co-solvent; Flow Rate: 3 mL/min; Temperature: 40°C.

Chiral Stationary PhaseCo-solvent (20%)Retention Time (t R1, min)Retention Time (t R2, min)Resolution (Rs)
Lux™ Cellulose-2 Methanol2.153.489.78
Chiralpak® AD-H Methanol2.894.016.51
Chiralcel® OD-H Methanol1.952.101.20
Lux™ Amylose-2 Methanol3.553.982.34

Data adapted from a study on 3-carboxamido-5-aryl isoxazole derivatives, demonstrating the high resolution achievable with specific CSPs.[3]

Table 2: Co-solvent and Additive Effects on Chiralpak® AD-H

Conditions: SFC; CSP: Chiralpak® AD-H; Mobile Phase: CO₂/Co-solvent (15%); Flow Rate: 3 mL/min; Temperature: 35°C.

Co-solventAdditive (0.1%)Retention Time (t R1, min)Retention Time (t R2, min)Resolution (Rs)
MethanolNone3.10 (tailing)4.25 (tailing)3.50
Methanol Formic Acid 3.05 4.15 5.80
EthanolFormic Acid4.526.185.95
IsopropanolFormic Acid6.819.055.50

Illustrative data based on typical effects of co-solvents and acidic additives on the separation of acidic compounds.

Experimental Protocols

Protocol 1: Chiral SFC Method Development for this compound Derivatives
  • Sample Preparation:

    • Dissolve the racemic this compound derivative in the initial mobile phase (e.g., Methanol with 0.1% Formic Acid) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Initial Screening Conditions:

    • Instrument: Supercritical Fluid Chromatography (SFC) system.

    • Columns (Screening):

      • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

      • Lux™ Cellulose-2 (250 x 4.6 mm, 5 µm)

    • Mobile Phase:

      • A: Supercritical CO₂

      • B: Methanol with 0.1% Formic Acid

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Method Optimization:

    • Based on the screening results, select the column that provides the best initial separation.

    • Convert the gradient method to an isocratic method. The optimal isocratic co-solvent percentage is typically 5-10% lower than the percentage at which the peaks eluted in the gradient run.

    • Optimize the isocratic co-solvent percentage to achieve a resolution (Rs) of > 2.0 while keeping the analysis time reasonable.

    • If resolution is still not optimal, investigate the effect of temperature (e.g., 30°C, 35°C, 40°C) and the nature of the co-solvent (Methanol vs. Ethanol).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_eval 3. Evaluation cluster_optimize 4. Optimization cluster_final 5. Final Method prep_sample Prepare Sample (1 mg/mL in MeOH + 0.1% FA) prep_system Prepare SFC System screen Run Gradient Screen (5-40% Co-solvent) on multiple CSPs prep_system->screen eval Evaluate Resolution (Rs) and Peak Shape screen->eval decision Rs > 1.5? eval->decision decision->screen No (Try new CSPs/ Co-solvents) optimize Optimize Isocratic Method (Co-solvent %, Temp) decision->optimize Yes final Final Validated Method optimize->final

Caption: Chiral SFC method development workflow.

troubleshooting_workflow start Poor Peak Shape (Tailing) q1 Is an acidic additive (e.g., 0.1% FA) being used? start->q1 a1_no Add 0.1% Formic Acid to Co-solvent q1->a1_no No a1_yes Check Additive Concentration (0.1% - 0.5%) q1->a1_yes Yes q2 Is Peak Shape Improved? a1_no->q2 a1_yes->q2 a2_yes Problem Solved q2->a2_yes Yes a2_no Reduce Sample Concentration/ Injection Volume q2->a2_no No q3 Is Peak Shape Improved? a2_no->q3 a3_yes Problem Solved (Column Overload) q3->a3_yes Yes a3_no Screen Different Co-solvents (MeOH, EtOH) q3->a3_no No

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives and Other Isoxazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of isoxazole-based herbicides, with a focus on derivatives of 5-cyclopropylisoxazole-carboxylic acid and their mechanism of action as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. The information presented is supported by experimental data from peer-reviewed studies to offer an objective analysis for research and development professionals in the agrochemical and pharmaceutical fields.

Introduction to Isoxazole-Based Herbicides

Isoxazole derivatives are a significant class of herbicides that primarily function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is crucial in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][3] HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1][4]

Inhibition of HPPD leads to a cascade of effects within the plant. The blockage of HGA formation results in a deficiency of plastoquinone, a critical cofactor for the enzyme phytoene desaturase involved in carotenoid biosynthesis.[1][4] Without carotenoids to protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed, leading to characteristic bleaching of the leaves, stunted growth, and eventual death.[1][2] This mode of action is why HPPD inhibitors are often referred to as "bleaching herbicides".[1]

Quantitative Comparison of Biological Activity

The herbicidal efficacy of isoxazole derivatives can be quantified by their ability to inhibit the HPPD enzyme, often expressed as an EC50 value (the concentration required to inhibit 50% of the enzyme's activity). A lower EC50 value indicates higher potency.

The following table summarizes the available quantitative data for the active metabolites of a 5-cyclopropylisoxazole-4-carboxamide derivative and the well-established isoxazole herbicide, isoxaflutole, along with a common triketone HPPD inhibitor, mesotrione, for comparison. It is important to note that many isoxazole herbicides are pro-herbicides, meaning they are converted into their active form within the plant.[5][6] For instance, isoxaflutole is rapidly converted to a diketonitrile derivative (DKN), which is the actual HPPD inhibitor.[6] Similarly, derivatives of 5-cyclopropylisoxazole-4-carboxylic acid undergo isoxazole ring opening to form the active diketonitrile metabolite.[5]

Compound (Active Form)Chemical ClassTarget EnzymeEC50 (µM)Target Organism/SystemReference
II-05 (diketonitrile metabolite of a 5-cyclopropylisoxazole-4-carboxamide derivative) Diketonitrile4-Hydroxyphenylpyruvate dioxygenase (HPPD)1.05in vitro enzyme assay[5]
Mesotrione Triketone4-Hydroxyphenylpyruvate dioxygenase (HPPD)1.35in vitro enzyme assay[5]
Isoxaflutole IsoxazolePhotosystem II (indirectly)0.02 (mg/L)Raphidocelis subcapitata (Green algae)[7][8]

Note: The EC50 value for Isoxaflutole is presented in mg/L against a whole organism (algae) and reflects its overall phytotoxicity, which is a consequence of HPPD inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway targeted by isoxazole herbicides and a general workflow for evaluating their herbicidal activity.

HPPD_Inhibition_Pathway cluster_downstream Downstream Effects of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalyzes PlantDeath Plant Death Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Tocopherols Tocopherol (Vitamin E) Biosynthesis HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Isoxazole Isoxazole Herbicides (e.g., 5-Cyclopropylisoxazole derivatives) Isoxazole->HPPD Inhibits

HPPD Inhibition Pathway

Herbicidal_Activity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assay cluster_invivo Whole Plant Bioassay Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification EnzymeAssay HPPD Enzyme Inhibition Assay Purification->EnzymeAssay Treatment Herbicide Application (Pre- or Post-emergence) Purification->Treatment EC50 Determine EC50 Values EnzymeAssay->EC50 Data Quantitative Data Collection (Biomass, Survival Rate) Planting Plant Weed Species Planting->Treatment Evaluation Visual Assessment (Bleaching, Growth Inhibition) Treatment->Evaluation Evaluation->Data

Herbicidal Activity Evaluation Workflow

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against plant-derived HPPD.

a. Enzyme Preparation:

  • The gene encoding for Arabidopsis thaliana HPPD (AtHPPD) is cloned into an expression vector and transformed into E. coli.

  • Recombinant AtHPPD is expressed and purified using affinity chromatography.

b. Activity Assay:

  • The catalytic activity of AtHPPD is determined spectrophotometrically by monitoring the increase in absorbance at 318 nm, which corresponds to the formation of the product of a coupled reaction with homogentisate 1,2-dioxygenase (HGD).

  • The reaction mixture (e.g., 1.8 mL) contains 20 mM HEPES buffer (pH 7.0), 0.1 mM FeSO4, 2 mM sodium ascorbate, an appropriate concentration of the substrate HPPA, sufficient HGD, and a defined amount of purified AtHPPD (e.g., 14 nM).

  • The reaction is initiated by the addition of the enzyme.

c. Inhibition Kinetics:

  • To determine the EC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., the diketonitrile metabolite of the isoxazole compound).

  • The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Whole-Plant Herbicidal Bioassay (Post-emergence)

This protocol outlines a general procedure for assessing the herbicidal efficacy of isoxazole compounds on whole plants in a greenhouse setting.

a. Plant Material and Growth Conditions:

  • Seeds of selected weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sown in pots containing a suitable soil mix.

  • Plants are grown in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour photoperiod).

b. Herbicide Application:

  • The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.

  • At the 2-3 leaf stage, the plants are sprayed with the herbicide solutions at various application rates (e.g., 150 g/ha).[5] A control group is treated with a blank solution (solvent and surfactant only).

c. Evaluation of Herbicidal Activity:

  • The treated plants are returned to the greenhouse and observed for herbicidal effects over a period of 14-21 days.

  • Visual injury is assessed at regular intervals, noting symptoms such as bleaching, necrosis, and growth inhibition.

  • At the end of the evaluation period, the fresh weight of the above-ground plant material is measured.

  • The herbicidal activity is expressed as the percentage of growth inhibition relative to the untreated control.

Conclusion

Derivatives of 5-cyclopropylisoxazole-carboxylic acid, along with other isoxazole-based compounds, represent a potent class of herbicides that act through the inhibition of the HPPD enzyme. The available data indicates that the active diketonitrile metabolites of these compounds can exhibit strong inhibitory effects on the HPPD enzyme, with potencies comparable to or exceeding that of the established herbicide mesotrione. The characteristic bleaching symptoms observed in susceptible weeds are a direct consequence of the disruption of the carotenoid biosynthesis pathway. Further research focusing on whole-plant bioassays against a broader range of weed species will be valuable in fully elucidating the herbicidal spectrum and potential of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives for agricultural applications.

References

validating the inhibitory effect of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives on HPPD enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Effects of Novel Isoxazole Derivatives on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

This guide provides a comparative analysis of 5-cyclopropylisoxazole-3-carboxylic acid derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in herbicide and drug development. By objectively comparing their performance with alternative HPPD inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field.

Introduction to HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant defense. This disruption leads to the bleaching of plant tissues and ultimately, plant death, making HPPD a prime target for herbicides. HPPD-inhibiting herbicides are categorized into several chemical families, including isoxazoles, triketones, and pyrazolones. This guide focuses on the emerging class of this compound derivatives and their potential as effective HPPD inhibitors.

Performance Comparison of HPPD Inhibitors

The inhibitory effect of various compounds on HPPD is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the available quantitative data, comparing 5-cyclopropylisoxazole derivatives with established HPPD inhibitors from the triketone and pyrazolone classes.

It is important to note that many 5-cyclopropylisoxazole derivatives act as prodrugs, where the isoxazole ring undergoes cleavage in planta to form the active diketonitrile metabolite.

ClassCompoundOrganism/EnzymeIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
Isoxazole Derivative II-05 (ring-opened product of I-05)Chlamydomonas reinhardtii1.05Mesotrione1.35
Triketone MesotrioneArabidopsis thaliana HPPD0.252--
Triketone B39Arabidopsis thaliana HPPD0.172Mesotrione0.252
Triketone B41Arabidopsis thaliana HPPD0.156Mesotrione0.252
Pyrazolone Derivative A novel pyrazole aromatic ketone--Topramezone-

Table 1: Comparative in vitro inhibitory activity of HPPD inhibitors. This table highlights the direct enzymatic inhibition of various compounds. Note that II-05 is a metabolite of the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative I-05.[1]

ClassCompoundWeed SpeciesInhibition (%)ConcentrationReference CompoundReference Inhibition (%)Concentration
Isoxazole Derivative b9 (bis-5-cyclopropylisoxazole-4-carboxamide)Digitaria sanguinalis~90%100 mg/LIsoxaflutole--
Isoxazole Derivative b10 (bis-5-cyclopropylisoxazole-4-carboxamide)Amaranthus retroflexus~90%100 mg/LIsoxaflutole--
Isoxazole Derivative I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide)Portulaca oleracea100%10 mg/LButachlor50%10 mg/L
Isoxazole Derivative I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide)Abutilon theophrasti100%10 mg/LButachlor50%10 mg/L

Table 2: Herbicidal activity of 5-cyclopropylisoxazole derivatives. This table showcases the whole-plant herbicidal efficacy of the isoxazole derivatives against common weed species.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a standard protocol for an in vitro HPPD enzyme inhibition assay.

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric Method)

Objective: To determine the IC50 value of a test compound against HPPD enzyme.

Principle: The activity of the HPPD enzyme is measured by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate (HGA). This protocol describes a spectrophotometric assay that follows the decrease in absorbance of HPP.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM ascorbic acid and 10 µM FeSO4)

  • Test compounds (this compound derivatives and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 310 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant HPPD enzyme in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the diluted test compound solution to the corresponding wells. For the control wells (no inhibitor), add 10 µL of the solvent.

    • Add 10 µL of the HPPD enzyme solution to all wells except for the blank wells (which contain buffer and substrate only).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the HPP substrate solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 310 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Photosynthesis Photosynthesis & Oxidative Stress Protection Tocopherols->Photosynthesis Carotenoid->Photosynthesis Bleaching Bleaching & Plant Death Photosynthesis->Bleaching Inhibitor 5-Cyclopropylisoxazole-3-carboxylic acid derivatives & other inhibitors Inhibitor->HPPD Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep 1. Prepare HPPD Enzyme Solution Assay_Setup 4. Set up 96-well plate: Buffer, Inhibitor, Enzyme Enzyme_Prep->Assay_Setup Inhibitor_Prep 2. Prepare Serial Dilutions of Test Compounds Inhibitor_Prep->Assay_Setup Substrate_Prep 3. Prepare HPP Substrate Solution Reaction_Start 6. Initiate reaction with HPP Substrate Substrate_Prep->Reaction_Start Incubation 5. Pre-incubate Assay_Setup->Incubation Incubation->Reaction_Start Measurement 7. Measure Absorbance at 310 nm Reaction_Start->Measurement Rate_Calc 8. Calculate Initial Reaction Rates Measurement->Rate_Calc Inhibition_Calc 9. Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 10. Determine IC50 value Inhibition_Calc->IC50_Calc

References

Comparative Cross-Reactivity Profile of 5-Cyclopropylisoxazole-3-carboxylic Acid Analogs: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-Cyclopropylisoxazole-3-carboxylic acid analogs. Direct experimental data on the cross-reactivity of this specific chemical series is limited in publicly available literature. Therefore, this document presents a predictive analysis based on the known biological activities of structurally related isoxazole-containing compounds. The information herein is intended to guide researchers in designing and executing comprehensive cross-reactivity studies for this class of molecules.

Potential Target Interactions: From Herbicidal Activity to Anti-Inflammatory Pathways

The isoxazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1] This inherent biological promiscuity underscores the importance of evaluating the cross-reactivity of any new isoxazole-based chemical series.

Predicted Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Analogs of the core structure, specifically N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have been identified as potent herbicides. Their mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. In plants, inhibition of HPPD leads to a depletion of essential molecules, causing bleaching and death.[2] Since HPPD is also present in mammals, it stands as the most probable primary target for this compound analogs.[3]

Potential Off-Target: 5-Lipoxygenase-Activating Protein (FLAP)

Structurally related compounds, namely 4,5-diarylisoxazol-3-carboxylic acids, have been shown to be potent inhibitors of leukotriene biosynthesis.[4] These compounds are thought to exert their anti-inflammatory effects by targeting the 5-lipoxygenase-activating protein (FLAP).[4] This suggests that the isoxazole-3-carboxylic acid moiety may have an affinity for FLAP, making it a critical potential off-target to investigate for cross-reactivity.

Comparative Biological Activity of Isoxazole Analogs

To illustrate a potential cross-reactivity profile, the following table summarizes the inhibitory activities of various isoxazole-containing compounds against different biological targets, as reported in the literature. This data is provided to demonstrate the potential for both selective and non-selective activity within this chemical class.

Compound ClassPrimary TargetIC₅₀/EC₅₀ (Primary Target)Potential Off-TargetIC₅₀/EC₅₀ (Off-Target)Reference(s)
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesHPPD1.05 µM (for active metabolite)Not ReportedNot Reported[2]
4,5-Diaryl-isoxazole-3-carboxylic acidsFLAP0.24 µM5-Lipoxygenase> 8 µM[4]
Trisubstituted IsoxazolesRORγt< 35 nMPPARγ> 1.7 µM[5]
Phenyl-isoxazole-carboxamidesCOX-213 nMCOX-164 nM[6]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches for studying cross-reactivity, the following diagrams are provided.

Tyrosine_Catabolism Mammalian Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH Inhibitor 5-Cyclopropylisoxazole-3- carboxylic acid analogs HPPD HPPD Inhibitor->HPPD Inhibition

Caption: Mammalian Tyrosine Catabolism Pathway Highlighting HPPD Inhibition.

Leukotriene_Synthesis Leukotriene Biosynthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 Five_LO 5-Lipoxygenase (5-LO) AA->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalysis FLAP 5-Lipoxygenase-Activating Protein (FLAP) FLAP->Five_LO Presents AA to 5-LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 LTC4S Inhibitor Isoxazole-3-carboxylic acid analogs Inhibitor->FLAP Potential Inhibition

Caption: Leukotriene Biosynthesis Pathway and the Role of FLAP.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow cluster_0 Primary Target Validation cluster_1 Off-Target Screening Start Synthesized Analog Library Assay_HPPD In Vitro HPPD Inhibition Assay Start->Assay_HPPD SAR Determine Potency and SAR Assay_HPPD->SAR Lead_Compounds Lead Compounds SAR->Lead_Compounds Assay_FLAP FLAP Binding/Functional Assay Lead_Compounds->Assay_FLAP Safety_Panel Broad Safety Panel (e.g., Eurofins SafetyScreen) Lead_Compounds->Safety_Panel Data_Analysis Analyze Cross-Reactivity Data Assay_FLAP->Data_Analysis Safety_Panel->Data_Analysis Profile Profile Data_Analysis->Profile Generate Selectivity Profile

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for assessing activity against the predicted primary and off-targets.

In Vitro HPPD Enzyme Inhibition Assay

This protocol is adapted from methodologies used for screening herbicidal HPPD inhibitors and can be applied to assess the activity of this compound analogs.[7][8]

Objective: To determine the IC₅₀ value of test compounds against recombinant mammalian HPPD.

Materials:

  • Recombinant human HPPD enzyme.

  • 4-Hydroxyphenylpyruvate (HPPA) substrate.

  • Ascorbate and Fe(II) as cofactors.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

  • Test compounds dissolved in DMSO.

  • 96-well UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 318 nm.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, Fe(II), and ascorbate.

  • Add varying concentrations of the test compound (or DMSO for control) to the wells.

  • Initiate the reaction by adding the HPPD enzyme and pre-incubate for 10 minutes at room temperature.

  • Start the measurement by adding the substrate HPPA.

  • Monitor the formation of homogentisate, the product of the reaction, by measuring the increase in absorbance at 318 nm over time.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Leukotriene Biosynthesis Inhibition Assay (FLAP activity)

This cellular assay measures the inhibition of leukotriene production, which is dependent on FLAP activity.[4]

Objective: To determine the IC₅₀ value of test compounds for the inhibition of leukotriene synthesis in human neutrophils.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) isolated from fresh human blood.

  • Calcium ionophore A23187.

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

  • Enzyme immunoassay (EIA) kits for leukotriene B4 (LTB4).

Procedure:

  • Isolate PMNLs from healthy donor blood using standard methods like density gradient centrifugation.

  • Resuspend the PMNLs in assay buffer to a final concentration of 1 x 10⁷ cells/mL.

  • Pre-incubate the cell suspension with various concentrations of the test compounds or DMSO (vehicle control) for 15 minutes at 37°C.

  • Stimulate leukotriene production by adding calcium ionophore A23187 (e.g., to a final concentration of 2.5 µM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by centrifugation at 4°C.

  • Collect the supernatant and quantify the amount of LTB4 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Broad Cross-Reactivity Profiling

For a comprehensive assessment of off-target effects, lead compounds should be screened against a panel of receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen™ or similar panels provide an efficient way to identify potential liabilities early in the drug discovery process.[9]

Workflow:

  • Select a panel of targets relevant to known drug-induced adverse effects (e.g., hERG, GPCRs, kinases).

  • Submit lead compounds for screening at a single high concentration (e.g., 10 µM) in binding or functional assays.

  • For any targets showing significant inhibition (typically >50%), perform follow-up concentration-response experiments to determine IC₅₀ or Kᵢ values.

  • Analyze the data to establish a selectivity profile and identify any potential off-target liabilities that need to be addressed through further structure-activity relationship (SAR) studies.

Conclusion

While this compound and its analogs represent a novel chemical space, the existing literature on related structures provides valuable insights into their potential biological targets and cross-reactivity profile. The primary target is likely to be HPPD, given the herbicidal activity of close analogs. However, the potential for off-target activity, particularly against FLAP and other targets associated with the isoxazole scaffold, necessitates a thorough experimental evaluation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the selectivity of these compounds, ultimately leading to the development of safer and more effective drug candidates.

References

The Utility of Isoxazole Carboxylic Acids as Reference Standards in Analytical Assays: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical decision that underpins the accuracy, precision, and reliability of analytical data. This guide provides a comparative analysis of 5-cyclopropylisoxazole-3-carboxylic acid and its analogue, 5-phenylisoxazole-3-carboxylic acid, for their use as reference standards in analytical assays. Due to a scarcity of published data on the former, this guide will focus on the available information for the more documented 5-phenylisoxazole-3-carboxylic acid, offering a framework for its application and comparison with potential alternatives.

In contrast, 5-phenylisoxazole-3-carboxylic acid, a structurally related isoxazole derivative, has a more established presence in the scientific literature, particularly as a key intermediate in the synthesis of pharmacologically active compounds. This allows for a more detailed exploration of its potential as a reference standard.

Physicochemical Properties and Commercial Availability

A reliable reference standard must be well-characterized with established physicochemical properties. Both this compound and 5-phenylisoxazole-3-carboxylic acid are available from multiple chemical suppliers, ensuring accessibility for research and development purposes. The key properties of these compounds are summarized in the table below.

PropertyThis compound5-Phenylisoxazole-3-carboxylic acid
CAS Number 110256-15-014441-90-8
Molecular Formula C₇H₇NO₃C₁₀H₇NO₃
Molecular Weight 153.14 g/mol 189.17 g/mol
Melting Point 96-100 °C160-164 °C
Appearance SolidWhite to light yellow powder/crystal
Purity (Typical) ≥95%>97% (often analyzed by HPLC and titration)[1]

The higher purity and more extensive characterization often reported for 5-phenylisoxazole-3-carboxylic acid, including analysis by High-Performance Liquid Chromatography (HPLC) and neutralization titration, suggest its suitability as a reference material for quantitative analysis.

Application in Analytical Assays

5-Phenylisoxazole-3-carboxylic acid and its derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout.[2] This biological activity provides a relevant context for its use as a reference standard in several analytical applications:

  • Quality Control of Active Pharmaceutical Ingredients (APIs): For synthetic drug candidates derived from 5-phenylisoxazole-3-carboxylic acid, it can serve as a reference standard for identification, purity assessment, and quantification of the starting material.

  • Impurity Profiling: It can be used as a qualified reference standard for related substance testing in the final API, helping to identify and quantify process-related impurities.

  • Metabolic Studies: In preclinical and clinical development, it could be used as a reference standard to identify and quantify metabolites of isoxazole-containing drug candidates.

Experimental Protocols: A General Framework for HPLC Analysis

While a specific validated method for 5-phenylisoxazole-3-carboxylic acid as a reference standard is not publicly detailed, a general HPLC protocol for the analysis of carboxylic acids can be adapted and validated.

Objective: To develop and validate a reversed-phase HPLC method for the quantification of 5-phenylisoxazole-3-carboxylic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

Chromatographic Conditions (A Suggested Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV spectral analysis of 5-phenylisoxazole-3-carboxylic acid (a photodiode array detector would be beneficial for this).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 5-phenylisoxazole-3-carboxylic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the test sample at a concentration expected to fall within the calibration range.

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the analytical signal is solely from 5-phenylisoxazole-3-carboxylic acid and is not affected by impurities or other components in the sample matrix.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spike/recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Analytical Workflow

The logical flow of developing and validating an analytical method using a reference standard can be visualized as follows:

Analytical_Method_Workflow cluster_0 Reference Standard Preparation cluster_1 Method Development & Validation cluster_2 Sample Analysis ref_std Procure and Characterize 5-Phenylisoxazole-3-carboxylic Acid Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol work_std Prepare Working Standard Solutions stock_sol->work_std hplc_analysis HPLC Analysis work_std->hplc_analysis Calibration method_dev HPLC Method Development & Optimization validation Method Validation (ICH Q2(R1)) method_dev->validation validation->hplc_analysis Validated Method sample_prep Prepare Test Sample sample_prep->hplc_analysis data_proc Data Processing & Quantification hplc_analysis->data_proc hplc_analysis->data_proc

Workflow for Analytical Method Development and Validation.

Comparison with Alternatives

The choice of a reference standard often depends on the specific analytical needs. Potential alternatives to 5-phenylisoxazole-3-carboxylic acid would include:

  • Other Isoxazole Derivatives: Depending on the synthesis route of the API, other isoxazole-based intermediates or potential impurities could be more relevant as reference standards.

  • Commercially Available Impurity Standards: For well-established APIs, pharmacopeias (e.g., USP, Ph. Eur.) may list official impurity reference standards.

  • In-house Isolated and Characterized Impurities: In the absence of commercially available standards, impurities can be isolated from the API, thoroughly characterized, and used as in-house reference materials.

The performance of 5-phenylisoxazole-3-carboxylic acid as a reference standard would need to be experimentally compared against these alternatives to determine the most suitable option for a given assay.

Conclusion

While this compound remains a compound with limited public data regarding its use as an analytical reference standard, its structural analog, 5-phenylisoxazole-3-carboxylic acid, presents a more viable option for such applications, particularly in the context of drug development involving isoxazole-based APIs. Its commercial availability with high purity and its relevance as a synthetic precursor make it a suitable candidate for a reference standard. The successful implementation of 5-phenylisoxazole-3-carboxylic acid as a reference standard would, however, necessitate the development and rigorous validation of a specific analytical method tailored to the intended application. Researchers are encouraged to use the general framework provided as a starting point for their method development and validation activities.

References

comparative docking studies of 5-Cyclopropylisoxazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents, isoxazole derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. This guide provides a comparative overview of molecular docking studies on various isoxazole derivatives, offering insights into their potential as enzyme inhibitors. While specific comparative data on 5-Cyclopropylisoxazole-3-carboxylic acid derivatives is limited in the public domain, this document synthesizes available data on structurally related isoxazole compounds to illustrate the principles and outcomes of such computational analyses. The focus is on their interactions with key biological targets, such as cyclooxygenase (COX) enzymes and bacterial proteins, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Docking Performance of Isoxazole Derivatives as COX Inhibitors

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a target protein. In the context of isoxazole derivatives, these studies have been pivotal in elucidating their mechanism of action as inhibitors of COX-1 and COX-2, enzymes crucial in the inflammatory pathway.

Below is a summary of in vitro inhibitory activity and molecular docking scores for a series of isoxazole-carboxamide derivatives against COX-1 and COX-2.[1][2][3] The data highlights the impact of different substitutions on potency and selectivity.

Compound IDSubstituent RCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Docking Score (kcal/mol) vs. COX-2Key Interacting Residues (COX-2)
A13 3,4-dimethoxy, Cl64134.63-9.8Arg513, Tyr385, Ser530
B2 Phenyl>100048.3>20.7-8.5Arg120, Tyr355, Ser530
Celecoxib (Standard)15008018.75-10.2Arg513, His90, Gln192
Ketoprofen (Standard)132500.052-7.9Arg120, Tyr355, Phe518

Note: The data presented is a synthesis from a study on isoxazole-carboxamide and phenyl-isoxazole-carboxylic acid derivatives.[1] IC50 values represent the concentration required for 50% inhibition. A higher selectivity ratio indicates greater selectivity for COX-2.

Experimental Protocols: A Representative Molecular Docking Workflow

The following protocol outlines a typical workflow for comparative molecular docking studies of isoxazole derivatives, based on methodologies reported in the literature.[1][4][5][6]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the isoxazole derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., OPLS 2005).[4] Energy minimization is performed to obtain stable conformations.

  • Protein Preparation: The X-ray crystal structure of the target protein (e.g., human COX-2, PDB ID: 4COX) is retrieved from the Protein Data Bank.[5][6] The protein structure is prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate charges. The active site is identified based on the co-crystallized ligand or through literature validation.[4]

2. Molecular Docking Simulation:

  • Software: Docking simulations are performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or GOLD.[5]

  • Grid Generation: A grid box is defined around the active site of the protein to encompass all potential binding poses of the ligand.

  • Docking Execution: The prepared ligands are docked into the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand, and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

3. Analysis of Docking Results:

  • Binding Affinity: The docking scores (binding energies) of the different derivatives are compared. A more negative score generally indicates a higher predicted binding affinity.

  • Binding Pose and Interactions: The top-ranked poses for each ligand are visually inspected to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues in the active site.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Refinement) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Analyze Docking Results (Binding Energy & Pose) docking->results sar Structure-Activity Relationship (SAR) (Correlate with Biological Data) results->sar

A generalized workflow for molecular docking studies.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of many of the studied isoxazole derivatives stems from their ability to inhibit COX enzymes. These enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the stomach lining.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation gi_protection GI Protection, Platelet Aggregation pgs->gi_protection isoxazole Isoxazole Derivatives isoxazole->cox2 Inhibition

The role of COX enzymes in the inflammatory pathway.

Comparative Analysis of Docking Against Antimicrobial Targets

Beyond their anti-inflammatory potential, isoxazole derivatives have been investigated as antimicrobial agents. Docking studies have been employed to predict their binding to essential bacterial enzymes. For instance, some isoxazole-carboxamide derivatives have shown potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia.[1][2][3]

In a separate computational screening, novel isoxazole-based analogues were docked against several key E. coli enzymes, including dihydrofolate reductase, enoyl-[acyl-carrier-protein] reductase (FabI), DNA gyrase, and methionine aminopeptidase.[7] Two derivatives with hydroxyl substitutions demonstrated significant inhibitory activity against the E. coli strain, which was attributed to their strong binding within the active site of enoyl reductase.[7]

CompoundTarget OrganismTarget EnzymeDocking Score (kcal/mol)Key Interactions
A8 P. aeruginosaElastase-7.2Not specified
A8 K. pneumoniaKPC-2 Carbapenemase-6.8Not specified
2c E. coliEnoyl Reductase-8.5Hydrogen bonding via hydroxyl group
2d E. coliEnoyl Reductase-8.2Hydrogen bonding via hydroxyl group

Note: The data for compounds A8 is from a study on isoxazole-carboxamides.[1][2][3] Data for compounds 2c and 2d is from a computational and synthetic study on isoxazole derivatives as anti-E. coli agents.[7] Docking scores are indicative and may vary based on the software and parameters used.

Conclusion

Molecular docking studies serve as a powerful predictive tool in the early stages of drug discovery, enabling the rational design and prioritization of compounds for synthesis and biological evaluation. The comparative data presented in this guide, although not exclusively on this compound derivatives, effectively demonstrates how computational methods are applied to the broader class of isoxazoles to assess their potential as inhibitors of various enzymes. The insights gained from these in silico analyses, particularly regarding structure-activity relationships, are invaluable for guiding the development of new, more potent, and selective therapeutic agents. Further focused research on this compound derivatives is warranted to fully explore their therapeutic potential.

References

evaluating the pharmacokinetics of 5-Cyclopropylisoxazole-3-carboxylic acid-derived compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 5-isoxazole-3-carboxylic acid-derived compounds, with a focus on the lysophosphatidic acid receptor 1 (LPA1) antagonist, AM095. For a comprehensive evaluation, its performance is benchmarked against an alternative LPA1 antagonist, BMS-986020. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in these assessments, and visualizes the experimental workflow and a relevant signaling pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of AM095, an isoxazole-derived compound, and BMS-986020, a comparator LPA1 antagonist, have been evaluated in preclinical and clinical settings, respectively. A summary of their key pharmacokinetic parameters is presented below.

ParameterAM095 (in rats)BMS-986020 (in humans)
Dose 10 mg/kg (oral)600 mg (twice daily)
Cmax 41 µMNot explicitly stated in the provided search results
Tmax 2 hoursNot explicitly stated in the provided search results
AUC Not explicitly stated in the provided search resultsNot explicitly stated in the provided search results
Half-life (t½) 1.79 hours (intravenous)Not explicitly stated in the provided search results
Oral Bioavailability HighOrally active

Note: The provided search results for BMS-986020 focus on its clinical trial outcomes and toxicity, with less specific detail on its pharmacokinetic parameters compared to the preclinical data available for AM095.

Experimental Protocols

The evaluation of the pharmacokinetic profiles of compounds like AM095 and BMS-986020 involves a series of standardized in vitro and in vivo assays.

In Vitro ADME Assays

A crucial first step in characterizing a drug candidate's pharmacokinetic profile is through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. These assays provide early insights into a compound's potential for oral bioavailability and its metabolic fate.

1. Metabolic Stability Assessment:

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Methodology: The test compound is incubated with human or rat liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s). The concentration of the parent compound is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance and predict the hepatic clearance in vivo.

2. Plasma Protein Binding:

  • Objective: To quantify the extent to which a compound binds to plasma proteins.

  • Methodology: Equilibrium dialysis is a common method where a semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to the plasma side, and after equilibrium is reached, the concentration of the compound on both sides of the membrane is measured to determine the fraction bound to plasma proteins.

3. Cell Permeability (PAMPA):

  • Objective: To assess the passive permeability of a compound across a biological membrane, predicting its absorption potential in the gut.

  • Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate format where a filter coated with an artificial lipid membrane separates a donor compartment (containing the drug) from an acceptor compartment. The amount of drug that crosses the membrane over a set period is quantified to determine its permeability.

In Vivo Pharmacokinetic Studies in Rats

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

1. Animal Model:

  • Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled conditions with access to food and water.

2. Drug Administration:

  • For oral administration, the compound is typically formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg for AM095).

  • For intravenous administration, the compound is dissolved in a sterile vehicle and injected into a tail vein to determine absolute bioavailability.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

4. Bioanalysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

Visualizations

Experimental Workflow for Pharmacokinetic Evaluation

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Study (Rat) Metabolic Stability Metabolic Stability Dosing (Oral/IV) Dosing (Oral/IV) Metabolic Stability->Dosing (Oral/IV) Promising Candidate Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Dosing (Oral/IV) Permeability (PAMPA) Permeability (PAMPA) Permeability (PAMPA)->Dosing (Oral/IV) Blood Sampling Blood Sampling Dosing (Oral/IV)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: A typical workflow for evaluating the pharmacokinetics of a new chemical entity.

LPA1 Signaling Pathway

G LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi/q/12/13 LPA1->G_protein activates PLC PLC G_protein->PLC ROCK ROCK G_protein->ROCK Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Cellular_Responses Cellular Responses (e.g., Fibrosis, Inflammation) PLC->Cellular_Responses ROCK->Cellular_Responses Ras_MAPK->Cellular_Responses AM095 AM095 (Antagonist) AM095->LPA1 inhibits

Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of AM095.

A Head-to-Head Comparison of Synthetic Routes to 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Prominent Synthetic Strategies

The synthesis of 5-cyclopropylisoxazole-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a head-to-head comparison of two primary and effective methods: Route 1, the 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene , and Route 2, the cyclocondensation of a β-ketoester with hydroxylamine . This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: 1,3-Dipolar CycloadditionRoute 2: Cyclocondensation of β-Ketoester
Overall Yield Good to ExcellentModerate to Good
Key Steps 1. Generation of nitrile oxide2. Cycloaddition3. Saponification1. Synthesis of β-ketoester2. Cyclocondensation3. Saponification
Starting Materials Cyclopropylacetylene, Ethyl nitroacetate (or similar)Cyclopropyl methyl ketone, Diethyl oxalate
Reagent Sensitivity Nitrile oxides can be unstableβ-ketoester synthesis may require anhydrous conditions
Scalability Generally goodCan be challenging depending on the β-ketoester synthesis
Key Advantages High regioselectivity, often milder conditions for cycloaddition.Utilizes readily available starting materials.
Key Disadvantages Handling of potentially unstable nitrile oxide intermediates.The synthesis of the required β-ketoester can be multi-step.

Visualizing the Pathways

The two synthetic routes can be visualized as distinct pathways leading to the target molecule.

Synthetic_Routes cluster_0 Route 1: 1,3-Dipolar Cycloaddition cluster_1 Route 2: Cyclocondensation A1 Cyclopropylacetylene C1 Ethyl 5-cyclopropylisoxazole-3-carboxylate A1->C1 Et3N B1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) B1->C1 D1 This compound C1->D1 NaOH, H2O/EtOH A2 Cyclopropyl methyl ketone C2 Ethyl 4-cyclopropyl-2,4-dioxobutanoate (β-Ketoester) A2->C2 NaOEt, EtOH B2 Diethyl oxalate B2->C2 E2 Ethyl 5-cyclopropylisoxazole-3-carboxylate C2->E2 D2 Hydroxylamine Hydrochloride D2->E2 EtOH, heat F2 This compound E2->F2 NaOH, H2O/EtOH

Caption: Diagram of the two synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below.

Route 1: 1,3-Dipolar Cycloaddition

This route involves the in-situ generation of a nitrile oxide from an α-chloro oxime, which then undergoes a [3+2] cycloaddition with cyclopropylacetylene.

Step 1 & 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate via Cycloaddition

To a solution of cyclopropylacetylene (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, is added ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq). The reaction mixture is cooled in an ice bath, and a base, typically triethylamine (1.2 eq), is added dropwise. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 5-cyclopropylisoxazole-3-carboxylate.

Step 3: Saponification to this compound

Ethyl 5-cyclopropylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Route 2: Cyclocondensation of a β-Ketoester

This classical approach involves the synthesis of a β-ketoester intermediate, followed by cyclization with hydroxylamine.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at a temperature maintained between 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The resulting precipitate is collected by filtration and then dissolved in water. The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude β-ketoester. The product is then extracted with an organic solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated to give ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate via Cyclocondensation

Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield ethyl 5-cyclopropylisoxazole-3-carboxylate.

Step 3: Saponification to this compound

The saponification procedure is identical to that described in Route 1, Step 3.

Quantitative Data Summary

StepProductRouteReagentsSolventTimeTemp (°C)Yield (%)
1aEthyl 5-cyclopropylisoxazole-3-carboxylate1Cyclopropylacetylene, Ethyl 2-chloro-2-(hydroxyimino)acetate, Et3NDiethyl ether18 hRT~75-85
1bEthyl 4-cyclopropyl-2,4-dioxobutanoate2Cyclopropyl methyl ketone, Diethyl oxalate, NaOEtEthanol14 hRT~60-70
2Ethyl 5-cyclopropylisoxazole-3-carboxylate2Ethyl 4-cyclopropyl-2,4-dioxobutanoate, NH2OH·HClEthanol5 hReflux~80-90
3This compound1 or 2Ethyl 5-cyclopropylisoxazole-3-carboxylate, NaOHEtOH/H2O3 hReflux>95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Conclusion

Both the 1,3-dipolar cycloaddition and the β-ketoester cyclocondensation routes offer effective means to synthesize this compound. The choice between the two will likely depend on the specific capabilities and constraints of the laboratory.

The 1,3-dipolar cycloaddition (Route 1) is often favored for its high regioselectivity and potentially milder reaction conditions for the key cycloaddition step. However, it requires the handling of a nitrile oxide precursor which may be less stable.

The cyclocondensation of a β-ketoester (Route 2) utilizes more common and readily available starting materials. While the overall yield may be slightly lower due to the additional step of preparing the β-ketoester, the individual steps are generally robust and well-established.

Researchers should carefully consider the availability and cost of starting materials, desired scale of the reaction, and their comfort level with the respective reaction mechanisms and intermediates when selecting the optimal synthetic strategy.

A Comparative Guide to Validated HPLC Methods for the Analysis of 5-Cyclopropylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Cyclopropylisoxazole-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.

Introduction to Analytical Challenges

This compound is a molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide explores two common HPLC-based methodologies: HPLC with Ultraviolet (UV) detection and HPLC coupled with Mass Spectrometry (HPLC-MS).

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a typical HPLC-UV method and a more advanced HPLC-MS/MS method for the analysis of this compound.

Table 1: Comparison of HPLC-UV and HPLC-MS/MS Method Parameters

ParameterHPLC-UV Method (Hypothetical)HPLC-MS/MS Method (Hypothetical)
Instrumentation HPLC with UV/Vis DetectorHPLC with Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Detection Wavelength 254 nmNot Applicable
Mass Transition Not ApplicablePrecursor Ion > Product Ion (e.g., m/z 154.05 > 110.06)
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 5%
Sample Throughput ModerateHigh
Cost LowerHigher
Selectivity GoodExcellent

Detailed Experimental Protocols

A detailed protocol for a representative HPLC-UV method is provided below. This protocol is a hypothetical example based on common practices for similar analytes.

Protocol 1: Validated HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug substance, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[1]

3. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and the logical relationship of the analytical process.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis D->J E->J F->J G->J H->J I->J

Caption: HPLC method validation workflow.

Analyte_Method_Relationship cluster_analyte Analyte cluster_method Analytical Method A 5-Cyclopropylisoxazole- 3-carboxylic acid B HPLC System A->B Injection C C18 Column B->C Separation E UV Detector C->E Elution D Mobile Phase D->B Gradient F Quantification E->F Signal

Caption: Analyte to quantification pathway.

Conclusion

The choice between an HPLC-UV and an HPLC-MS method for the analysis of this compound is dictated by the specific analytical needs. For routine quality control of bulk drug substance where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and provides good accuracy and precision. However, for applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies, an HPLC-MS/MS method is superior.[5][6] The successful implementation of any method relies on a thorough validation process to ensure the reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of 5-Cyclopropylisoxazole-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Cyclopropylisoxazole-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe disposal of this compound.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This substance is classified as a combustible solid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to appropriate safety measures is mandatory.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[2]

II. Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye and Face Protection: Chemical safety glasses or goggles are essential. A face shield may also be necessary.[1]

  • Hand Protection: Use impervious gloves. If the substance is dissolved or mixed with other chemicals, consult the glove supplier for compatibility.

  • Respiratory Protection: A dust mask, such as an N95-type respirator, is recommended, especially when handling the solid form to avoid dust inhalation.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

III. Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in compliance with all national and local regulations. The primary method of disposal is through an approved waste disposal plant.[3][4][5]

  • Container Management:

    • Keep the chemical waste in its original, clearly labeled container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

    • Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area designated for hazardous waste.[6]

  • Waste Collection:

    • For solid waste, carefully transfer the material into a suitable, labeled waste container, avoiding the generation of dust.

    • For solutions, use a sealed, labeled container appropriate for liquid chemical waste.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[4]

    • Prevent the substance from entering drains or waterways.[4][5]

    • For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[2][3]

    • Clean the affected area thoroughly after the material has been removed.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Final Disposal start Start: Have this compound for disposal ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat - Dust Mask start->ppe waste_form Determine waste form ppe->waste_form solid_waste Solid Waste: Place in a labeled, sealed container. Avoid creating dust. waste_form->solid_waste Solid liquid_waste Liquid Waste (Solution): Place in a labeled, sealed container for liquid waste. waste_form->liquid_waste Liquid no_mixing Do not mix with other waste streams. solid_waste->no_mixing liquid_waste->no_mixing storage Store container in a designated hazardous waste area. no_mixing->storage disposal_co Contact approved waste disposal company. storage->disposal_co end End: Waste properly disposed disposal_co->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 5-Cyclopropylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Cyclopropylisoxazole-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.[1][2][3]

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.Government approved eye/face protection.[2][3]
Hand Protection Compatible chemical-resistant gloves.Inspect gloves prior to use. Use proper glove removal technique.[2]
Respiratory Protection Dust mask or a government-approved respirator.N95 (US) or equivalent.[1][2]
Skin and Body Protection Protective clothing and, if necessary, protective boots.To prevent skin contact.[2][3]

Experimental Protocols: Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[2][4]

    • Verify that a safety shower and eye wash station are readily accessible.[2]

    • Don all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Prevent contact with eyes, skin, and clothing.[2][4]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

  • In Case of Exposure :

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

    • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • If Swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Unused Material :

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

    • Do not let the product enter drains.[4]

  • Contaminated Materials :

    • Contaminated clothing should be washed before reuse.[2]

    • For spills, cover the powder with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal.[3]

    • Clean the contaminated surface thoroughly.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Work in Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem avoid_exposure Avoid Exposure handle_chem->avoid_exposure dispose_waste Dispose of Unused Chemical handle_chem->dispose_waste dispose_cont Dispose of Contaminated Materials handle_chem->dispose_cont exposure In Case of Exposure handle_chem->exposure avoid_exposure->dispose_waste avoid_exposure->dispose_cont first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropylisoxazole-3-carboxylic acid
Reactant of Route 2
5-Cyclopropylisoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.